4-Benzyloxy-3-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQAGTXPLZDYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340224 | |
| Record name | 4-BENZYLOXY-3-METHOXYPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40232-88-0 | |
| Record name | 4-BENZYLOXY-3-METHOXYPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what are the physical properties of 4-benzyloxy-3-methoxyphenol
An In-depth Technical Guide on the Physical Properties of 4-Benzyloxy-3-methoxyphenol
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document compiles available data into a structured format, details relevant experimental methodologies, and illustrates key processes through diagrams.
Chemical Identity
-
IUPAC Name: 4-(Benzyloxy)-3-methoxyphenol
-
Synonyms: No common synonyms are widely listed.
Physicochemical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₃ | [1][2] |
| Molecular Weight | 230.26 g/mol | [1][2] |
| Melting Point | 76-78 °C | [1] |
| Boiling Point | 390.7 ± 27.0 °C (Predicted) | [1] |
| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [1] |
Solubility Profile
Spectroscopic Data
While specific, experimentally derived spectra for this compound are not available in the provided search results, the expected characteristics can be inferred from its structure:
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, a singlet for the benzylic methylene protons, and a broad singlet for the phenolic hydroxyl proton, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display signals corresponding to all 14 carbon atoms, including those of the methoxy group, the benzylic carbon, and the distinct aromatic carbons.
-
Infrared (IR) Spectroscopy: A prominent, broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group. C-O stretching bands for the ether and phenol groups, as well as characteristic aromatic C-H and C=C stretching vibrations, would also be present.
-
Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (230.26 g/mol ).
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of physical properties. The following sections outline standardized methodologies for measuring melting point and solubility.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[4] It is a critical indicator of purity, with pure compounds typically exhibiting a sharp melting range of 0.5-1.0°C.
Protocol: Capillary Method
-
Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.[5] If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.[4]
-
Capillary Tube Loading: Tap the open end of a glass capillary tube into the powdered sample.[5] Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[6]
-
Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] Insert the assembly into a melting point apparatus, such as a Mel-Temp device or a Thiele tube containing mineral oil.
-
Heating and Observation: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (76-78°C).[5] Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4]
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[7]
Protocol: Shake-Flask Method
-
Preparation: Add a precisely weighed amount of this compound (solute) to a known volume of the desired solvent (e.g., water, ethanol) in a sealed test tube or flask.[7][8] The amount of solute should be in excess of its estimated solubility to ensure saturation is achieved.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9] A mechanical shaker or magnetic stirrer can be used.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.[9] It is critical that the temperature remains constant during this step.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a filtered syringe to avoid aspirating any solid particles.
-
Analysis: Determine the concentration of the dissolved solute in the sampled solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
Calculation: Express the solubility as the mass of solute per volume of solvent (e.g., g/L or mg/mL) or as a percentage.[7]
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the searched literature detailing the involvement of this compound in established signaling pathways. Its structural similarity to other phenolic compounds suggests potential antioxidant or other biological activities, but this would require dedicated investigation. The experimental workflows provided above represent the primary logical relationships relevant to the characterization of its physical properties.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pennwest.edu [pennwest.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. lup.lub.lu.se [lup.lub.lu.se]
4-benzyloxy-3-methoxyphenol chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 4-benzyloxy-3-methoxyphenol, a significant chemical compound in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and potential biological activities.
Chemical Structure and IUPAC Name
The compound this compound is an aromatic organic compound. Its structure consists of a phenol ring substituted with a methoxy group and a benzyloxy group.
IUPAC Name: 4-(benzyloxy)-3-methoxyphenol[1]
Alternatively, it is also known as 3-methoxy-4-(phenylmethoxy)phenol.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, application, and analysis in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 40232-88-0 | [2] |
| Molecular Formula | C₁₄H₁₄O₃ | [2] |
| Molecular Weight | 230.26 g/mol | [2] |
| Appearance | White to pale yellow crystals or powder | - |
| Melting Point | 76-78 °C | - |
| Boiling Point | 390.7 °C at 760 mmHg | - |
| Density | 1.171 g/cm³ | - |
| Solubility | Slightly soluble in chloroform and methanol | - |
| SMILES | COc1cc(O)ccc1OCc1ccccc1 | - |
| InChI | 1S/C14H14O3/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | - |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a Williamson ether synthesis, a common method for forming ethers. This procedure is adapted from a similar synthesis of 4-benzyloxyphenol.[3]
Materials:
-
3-methoxybenzene-1,2-diol (hydroxyquinol)
-
Benzyl chloride
-
Potassium carbonate (anhydrous)
-
Acetone
-
Methanol
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxybenzene-1,2-diol (1 equivalent) in acetone.
-
Add anhydrous potassium carbonate (2 equivalents) to the solution.
-
Slowly add benzyl chloride (1.1 equivalents) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with 1M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification Protocol
The crude this compound can be purified using the following methods:
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Column Chromatography: For higher purity, the compound can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions and analyze them by TLC.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Analytical Methods
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Gas Chromatography (GC): To assess the purity of the compound.[4]
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of methoxyphenol compounds is known for its antioxidant and antimicrobial properties.[1][5]
Proposed Antioxidant Mechanism
Methoxyphenols can act as antioxidants by donating a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, thereby preventing oxidative damage to cells.[6]
Caption: Proposed antioxidant mechanism of this compound.
Hypothetical Antimicrobial Action Workflow
The antimicrobial activity of phenolic compounds often involves the disruption of the microbial cell membrane, leading to cell death. The workflow below outlines a typical experimental approach to evaluate these effects.
Caption: Experimental workflow for evaluating antimicrobial activity.
References
- 1. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]
- 4. 4-Benzyloxy-3-methoxybenzaldehyde 98 2426-87-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic Data of 4-Benzyloxy-3-methoxyphenol (CAS Number: 40232-88-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Benzyloxy-3-methoxyphenol, identified by the CAS number 40232-88-0. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and other chemical research fields. The guide presents available spectroscopic data, details the experimental protocols for data acquisition, and explores a potential biological signaling pathway associated with a structurally related compound.
Compound Identity:
-
Systematic Name: this compound
-
CAS Number: 40232-88-0
-
Molecular Formula: C₁₄H₁₄O₃
-
Molecular Weight: 230.26 g/mol
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Based on the structure of this compound and typical chemical shifts for similar aromatic compounds, the following is a prediction of the key NMR spectral data.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.2 | m | 5H | Phenyl group protons of benzyl |
| ~6.9-6.5 | m | 3H | Aromatic protons of phenol ring |
| ~5.1 | s | 2H | -O-CH₂ -Ph |
| ~5.0 (broad) | s | 1H | Ar-OH |
| ~3.8 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150-145 | Aromatic C-O |
| ~137 | Aromatic C (ipso, benzyl) |
| ~128-127 | Aromatic CH (benzyl) |
| ~120-110 | Aromatic CH (phenol) |
| ~105 | Aromatic CH (phenol) |
| ~71 | -O-CH₂ -Ph |
| ~56 | -OCH₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in this compound.
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (phenol) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃, -CH₂-) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1260 | Strong | Aryl C-O stretch |
| ~1140 | Strong | Aryl C-O stretch |
| ~1030 | Medium | Alkyl C-O stretch |
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 230 | [M]⁺ (Molecular ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from benzyl group) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data outlined above. These protocols are based on standard laboratory practices for the analysis of aromatic organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
A wider spectral width is necessary to cover the chemical shift range of aromatic and aliphatic carbons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often results in a more prominent molecular ion peak.
-
Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Potential Signaling Pathway Involvement
While no specific signaling pathways have been definitively elucidated for this compound, a recent study on the closely related compound, 4-(Benzyloxy)phenol, has demonstrated its immunomodulatory activity. This activity is mediated through the JAK1/STAT3 signaling pathway in human macrophages, leading to enhanced intracellular mycobacterial clearance.[1] Given the structural similarity, it is plausible that this compound could exhibit similar biological activities and interact with this pathway.
The proposed mechanism involves the induction of Interleukin-35 (IL-35) signaling, which in turn activates the Janus Kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3).[1]
Below is a simplified diagram representing this signaling pathway.
Caption: Proposed JAK1/STAT3 signaling pathway activated by phenolic compounds.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound (CAS 40232-88-0). While experimental data for this specific compound is limited, predictions based on structurally similar molecules offer valuable guidance for researchers. The outlined experimental protocols provide a framework for obtaining empirical data. Furthermore, the exploration of the JAK1/STAT3 signaling pathway, based on evidence from a related compound, opens avenues for investigating the potential biological and pharmacological activities of this compound. This information is intended to facilitate further research and development involving this compound.
References
Technical Guide: Solubility of 4-Benzyloxy-3-methoxyphenol in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-benzyloxy-3-methoxyphenol. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility, presents quantitative data for structurally analogous compounds to guide solvent selection, and offers a detailed experimental protocol for determining thermodynamic solubility.
Introduction to this compound
This compound is an organic compound with the molecular formula C₁₄H₁₄O₃. Its structure features a phenol group, a methoxy group, and a benzyl ether linkage. This combination of functional groups dictates its physicochemical properties, including its solubility in various laboratory solvents. Understanding its solubility is critical for applications in organic synthesis, purification, formulation development, and in vitro biological assays.
Solubility Profile of this compound
Currently, only qualitative solubility data for this compound is available in the literature.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Chloroform | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
This limited information suggests that while the compound has some affinity for both a chlorinated and a polar protic solvent, it is not freely soluble. The presence of the large, non-polar benzyl group likely limits its solubility in highly polar solvents like water, while the polar phenol and methoxy groups reduce its solubility in purely non-polar solvents.
Comparative Solubility of Structurally Similar Compounds
To provide a reasonable estimation of solvents that are likely to be effective for this compound, the following table summarizes the quantitative solubility of structurally related compounds. These compounds share key functional groups with the target molecule.
-
Vanillin: Shares the 4-hydroxy-3-methoxybenzaldehyde core, lacking the benzyl group.
-
Guaiacol: Shares the o-methoxyphenol structure.
-
Benzyl Phenyl Ether: Features the benzyl ether linkage but lacks the hydroxyl and methoxy groups on the phenolic ring.
Table 2: Quantitative Solubility of Structurally Analogous Compounds
| Compound | Solvent | Temperature (°C) | Solubility |
| Vanillin | Water | 25 | 11.0 g/L[2][3] |
| Ethanol | - | Freely Soluble[2][3] | |
| Methanol | - | Freely Soluble[2] | |
| Chloroform | - | Freely Soluble[2][4] | |
| Diethyl Ether | - | Freely Soluble[2][3] | |
| Guaiacol | Water | 25 | 18.7 g/L[5][6] |
| Ethanol | - | Miscible[7][8] | |
| Chloroform | - | Miscible[7][8] | |
| Diethyl Ether | - | Miscible[7][8] | |
| Benzyl Phenyl Ether | Water | - | Insoluble[9][10] |
| Ethanol | 25 | 64.39 g/L[11] | |
| Methanol | 25 | 46.49 g/L[11] | |
| Isopropanol | 25 | 34.75 g/L[11] |
Based on this comparative data, it is anticipated that this compound will exhibit moderate to good solubility in polar organic solvents such as ethanol, methanol, and acetone, and in chlorinated solvents like dichloromethane and chloroform. Its solubility in water is expected to be low.
Experimental Protocol: Determination of Thermodynamic Solubility
The following is a detailed methodology for determining the thermodynamic solubility of this compound in various solvents using the widely accepted shake-flask method.[1][12][13][14] This method is considered the gold standard for measuring equilibrium solubility.[13]
Materials and Equipment
-
This compound (high purity solid)
-
Selected solvents (analytical or HPLC grade)
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatic orbital shaker or shaking water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess after equilibration is required to ensure saturation.
-
Accurately add a known volume of the desired test solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[1] The presence of undissolved solid should be visually confirmed at the end of the equilibration period.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the prepared calibration standards.
-
Analyze the calibration standards and the diluted sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
References
- 1. enamine.net [enamine.net]
- 2. manavchem.com [manavchem.com]
- 3. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. scent.vn [scent.vn]
- 6. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Guaiacol | 90-05-1 [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. PHENYL BENZYL ETHER [chembk.com]
- 10. Page loading... [guidechem.com]
- 11. scent.vn [scent.vn]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Synthesis of 4-Benzyloxy-3-methoxyphenol from Vanillin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxy-3-methoxyphenol from the readily available starting material, vanillin. This valuable intermediate finds application in the synthesis of various pharmaceutical compounds and other fine chemicals. This document details the most viable synthetic pathway, including experimental protocols, quantitative data, and visual representations of the chemical transformations.
Executive Summary
The synthesis of this compound from vanillin is most effectively achieved through a two-step process. The first step involves the protection of the phenolic hydroxyl group of vanillin via benzylation to yield 4-benzyloxy-3-methoxybenzaldehyde. The subsequent step converts the aldehyde functionality into a hydroxyl group through a Baeyer-Villiger oxidation, followed by hydrolysis of the resulting formate ester, to afford the target molecule. This route is favored due to its high overall yield and the commercial availability of the necessary reagents. A second potential route, involving an initial Dakin reaction on vanillin followed by a selective benzylation, is less favorable due to challenges in achieving regioselectivity during the benzylation step.
Route 1: Benzylation Followed by Baeyer-Villiger Oxidation
This preferred synthetic route is outlined below. It involves the initial protection of the reactive phenolic hydroxyl group, followed by the oxidative conversion of the aldehyde.
Step 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde
The hydroxyl group of vanillin is protected as a benzyl ether to prevent its interference in the subsequent oxidation step. This is a standard Williamson ether synthesis.
Experimental Protocol:
A mixture of vanillin (210 mmol), benzyl bromide (213 mmol), and potassium bicarbonate (a slight excess) in ethanol (200 ml) is refluxed for 5 hours. After cooling, the reaction mixture is filtered, and the filtrate is crystallized at 4°C overnight. The crude product is then recrystallized from ethanol to yield pure 4-benzyloxy-3-methoxybenzaldehyde.[1]
Step 2: Synthesis of this compound via Baeyer-Villiger Oxidation
The aldehyde group of 4-benzyloxy-3-methoxybenzaldehyde is converted to a hydroxyl group. This transformation is achieved through a Baeyer-Villiger oxidation, which involves the oxidation of the aldehyde to a formate ester, followed by in-situ or subsequent hydrolysis to the phenol.
Experimental Protocol:
To a solution of 4-benzyloxy-3-methoxybenzaldehyde in a suitable solvent such as dichloromethane, a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature, typically 0°C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxide, followed by a basic wash (e.g., sodium bicarbonate solution) to remove the carboxylic acid byproduct. The organic layer is then dried and concentrated. The resulting formate ester is typically hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol/water) to afford the final product, this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the preferred synthetic route.
| Step | Reaction | Starting Material | Reagents | Solvent | Conditions | Product | Yield |
| 1 | Benzylation | Vanillin | Benzyl bromide, Potassium bicarbonate | Ethanol | Reflux, 5h | 4-Benzyloxy-3-methoxybenzaldehyde | 85%[1] |
| 2 | Baeyer-Villiger Oxidation & Hydrolysis | 4-Benzyloxy-3-methoxybenzaldehyde | m-CPBA, then NaOH/H₂O | Dichloromethane, Methanol/Water | 0°C to RT, then reflux | This compound | High (expected) |
Visualizing the Synthesis
To further clarify the chemical transformations, the following diagrams illustrate the reaction pathways.
Caption: Preferred synthetic route for this compound from vanillin.
Alternative Synthetic Route: Dakin Reaction Followed by Selective Benzylation
An alternative route involves an initial Dakin reaction on vanillin to form 2-methoxyhydroquinone, followed by a selective benzylation at the 4-position.
Step 1: Synthesis of 2-Methoxyhydroquinone via Dakin Reaction
The aldehyde group of vanillin is oxidized to a hydroxyl group using hydrogen peroxide in a basic solution.
Experimental Protocol:
Vanillin is dissolved in an aqueous sodium hydroxide solution. To this, hydrogen peroxide is added dropwise while maintaining the temperature below a certain threshold. The reaction is stirred for several hours until completion. Acidification of the reaction mixture followed by extraction and purification yields 2-methoxyhydroquinone. A modern approach utilizes urea-hydrogen peroxide complex as a milder oxidant.[1]
Step 2: Selective 4-O-Benzylation of 2-Methoxyhydroquinone
This step presents a significant challenge due to the presence of two hydroxyl groups with similar reactivity. Achieving selective benzylation at the 4-position requires careful control of reaction conditions and may necessitate the use of protecting group strategies to achieve high yields of the desired product. The literature reviewed did not provide a reliable, high-yielding protocol for this selective transformation.
Caption: Alternative synthetic route with selectivity challenges.
Conclusion
For the synthesis of this compound from vanillin, a two-step approach commencing with the benzylation of vanillin followed by a Baeyer-Villiger oxidation of the resulting aldehyde is the most robust and efficient method. This route provides a high overall yield and avoids the regioselectivity issues inherent in the alternative pathway. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of chemical synthesis and drug development.
References
The Trinity of Reactivity: A Technical Guide to the Key Reactive Sites of 4-Benzyloxy-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-methoxyphenol, a substituted phenol derivative, presents a molecule of significant interest in synthetic chemistry and drug discovery. Its chemical architecture, featuring a phenolic hydroxyl group, a benzyl ether linkage, and an activated aromatic ring, offers a triad of reactive sites. Understanding the nuanced reactivity of each of these sites is paramount for its strategic application in the synthesis of complex molecules and the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the principal reactive centers of this compound, supported by available quantitative data, detailed experimental considerations, and mechanistic pathways.
Core Reactive Sites
The reactivity of this compound is primarily dictated by three functional moieties:
-
The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group and the nucleophilicity of the oxygen atom are central to its reactivity.
-
The Benzyl Ether Linkage: The carbon-oxygen bond of the ether is susceptible to cleavage under specific conditions.
-
The Aromatic Ring: The benzene ring, activated by electron-donating substituents, is a prime target for electrophilic substitution.
The interplay of these sites governs the molecule's chemical behavior and provides a versatile platform for molecular modification.
Quantitative Reactivity Data
Precise quantitative data for this compound is not extensively available in the public domain. However, data from structurally analogous compounds provide valuable insights into its reactivity.
| Reactive Site | Parameter | Value (for analogous compounds) | Implication for this compound |
| Phenolic Hydroxyl | O-H Bond Dissociation Enthalpy (BDE) | 4-methoxyphenol: ~83.5 kcal/mol[1][2] | The O-H bond is relatively weak, making it susceptible to hydrogen atom abstraction, a key step in antioxidant activity and oxidation reactions. The presence of the electron-donating benzyloxy group is expected to have a minor influence on this value. |
| Aromatic Ring | Hammett Constant (ρ) for Phenol Iodination | - (negative value)[1] | A negative rho value indicates that electron-donating groups, such as the hydroxyl and methoxy groups present in the molecule, accelerate the rate of electrophilic aromatic substitution. |
| Aromatic Ring | Second-order rate constants for aqueous OH oxidation of phenolic compounds | 10^9 to 10^10 M⁻¹ s⁻¹[3] | Indicates a high reactivity towards oxidative degradation in atmospheric or biological systems. |
Key Reactions and Mechanistic Considerations
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site of reactivity, participating in both acid-base and redox reactions.
-
Acidity and Nucleophilicity: The phenolic proton is weakly acidic and can be removed by a base to form a more nucleophilic phenoxide ion. This enhances its reactivity towards electrophiles.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, often proceeding via a one-electron transfer to form a phenoxy radical. The stability of this radical is influenced by the substituents on the aromatic ring. The relatively low O-H bond dissociation enthalpy suggests this process is favorable.
Cleavage of the Benzyl Ether
The benzyl ether linkage provides a protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions.
-
Acid-Catalyzed Cleavage: Treatment with strong acids, such as HBr or HI, can lead to the cleavage of the ether bond. The mechanism can proceed via an SN1 or SN2 pathway, depending on the stability of the resulting carbocation. In this case, the formation of a stable benzyl carbocation would favor an SN1-like mechanism.
-
Hydrogenolysis: Catalytic hydrogenation, typically using a palladium catalyst, is a common and mild method for the debenzylation of phenols.
Electrophilic Aromatic Substitution
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups.
-
Regioselectivity: The hydroxyl group is a strongly activating, ortho-, para-directing substituent, while the methoxy group is also activating and ortho-, para-directing. The directing effects of these two groups are synergistic. The position ortho to the hydroxyl group and meta to the benzyloxy group (C5) is the most likely site for electrophilic attack due to the strong activating and directing effect of the hydroxyl group. The position ortho to both groups (C2) is also a potential site, though sterically more hindered.
Experimental Protocols
General Protocol for Electrophilic Bromination of an Activated Phenol
-
Dissolution: Dissolve the phenolic substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred phenolic solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Benzyl Ether Cleavage via Hydrogenolysis
-
Setup: In a hydrogenation flask, dissolve the benzylated phenol (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to yield the debenzylated phenol, which can be further purified if necessary.
Signaling Pathway Involvement
Recent research has implicated a structurally related compound, 4-(Benzyloxy)phenol, in immunomodulatory activities. This compound has been shown to facilitate intracellular mycobacterial clearance through a p53-mediated IL-35 signaling-dependent JAK1/STAT3 pathway in human macrophages.[4] Given the structural similarity, it is plausible that this compound could exhibit similar biological activities and engage with this signaling cascade.
Caption: Proposed signaling pathway for this compound.
Conclusion
This compound is a molecule with a rich and varied chemical reactivity profile. The phenolic hydroxyl group, the benzyl ether, and the activated aromatic ring each provide distinct opportunities for chemical modification. While specific quantitative data for this exact molecule remains an area for further investigation, the principles of reactivity derived from analogous structures provide a robust framework for its application in research and development. The potential for this molecule to interact with significant biological signaling pathways further underscores its importance as a scaffold for the design of new bioactive compounds. This guide serves as a foundational resource for scientists and researchers aiming to harness the synthetic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. mdpi.com [mdpi.com]
- 4. Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Derivatives of 4-Benzyloxy-3-methoxyphenol for Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of potential derivatives of 4-benzyloxy-3-methoxyphenol for research and development. The core structure, featuring a benzyloxy and a methoxy group on a phenol ring, serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This document details the synthesis, biological evaluation, and mechanisms of action of two promising classes of derivatives: benzyloxyphenyl-methylaminophenols as STAT3 inhibitors and bis-chalcones with cytotoxic properties.
Benzyloxyphenyl-Methylaminophenol Derivatives as STAT3 Inhibitors
Derivatives of this compound incorporating a methylaminophenol moiety have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a hallmark of numerous human cancers, playing a pivotal role in tumor cell proliferation, survival, and angiogenesis. The development of small-molecule inhibitors targeting STAT3 is, therefore, a promising strategy in oncology drug discovery.
Data Presentation: In Vitro Activity
The following table summarizes the in vitro activity of representative benzyloxyphenyl-methylaminophenol derivatives as inhibitors of the IL-6-induced STAT3 signaling pathway and their anti-proliferative effects against the MDA-MB-468 breast cancer cell line.
| Compound ID | Structure | IL-6/STAT3 Pathway Inhibition IC50 (µM) | MDA-MB-468 Antiproliferative Activity IC50 (µM) |
| 1 | 4-((4-(benzyloxy)phenyl)(methyl)amino)phenol | >10 | >20 |
| 2a | 4-((4-(benzyloxy)-3,5-dimethylphenyl)(methyl)amino)phenol | 7.71 | 9.61 |
| 2b | 4-((4-(benzyloxy)-3-methoxyphenyl)(methyl)amino)phenol | 1.38 | >20 |
Experimental Protocols
Synthesis of a Representative STAT3 Inhibitor (Compound 2b): 4-((4-(benzyloxy)-3-methoxyphenyl)(methyl)amino)phenol
This protocol describes a potential synthetic route for 4-((4-(benzyloxy)-3-methoxyphenyl)(methyl)amino)phenol (2b).
-
Step 1: Synthesis of 4-(benzyloxy)-3-methoxyaniline. To a solution of this compound (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (2.5 eq). Then, add benzyl bromide (1.1 eq) dropwise at room temperature. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter the solid, and concentrate the filtrate. The resulting residue is then subjected to a standard reduction procedure (e.g., using SnCl2/HCl or catalytic hydrogenation) to convert the nitro group (if present from a precursor) to an amine, yielding 4-(benzyloxy)-3-methoxyaniline.
-
Step 2: Buchwald-Hartwig Amination. In a sealed tube, combine 4-(benzyloxy)-3-methoxyaniline (1.0 eq), 4-aminophenol (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., XPhos). Add a base such as sodium tert-butoxide (2.0 eq) and a high-boiling point solvent like toluene. Purge the vessel with an inert gas (e.g., argon). Heat the mixture at 100-120°C and stir for 12-24 hours, monitoring by TLC. After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Step 3: N-Methylation. Dissolve the product from Step 2 in a polar aprotic solvent like DMF. Add a base such as sodium hydride (1.5 eq) carefully at 0°C. Add methyl iodide (1.2 eq) and allow the reaction to warm to room temperature. After the reaction is complete, quench with water and extract with an organic solvent.
-
Purification. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final compound, 4-((4-(benzyloxy)-3-methoxyphenyl)(methyl)amino)phenol (2b).
In Vitro STAT3 Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of test compounds on the IL-6-induced STAT3 signaling pathway.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh serum-free medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO). Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulation and Lysis: Stimulate the cells with a final concentration of 20 ng/mL of human interleukin-6 (IL-6) to activate the STAT3 pathway. Incubate for a further 6-8 hours. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency. Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow
Caption: STAT3 Signaling Pathway and Inhibition.
Caption: Synthesis Workflow for STAT3 Inhibitor.
Bis-Chalcone Derivatives with Cytotoxic Activity
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities. Bis-chalcone derivatives incorporating the 4-benzyloxy-3-methoxyphenyl moiety have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of a representative bis-chalcone derivative against the MCF-7 breast cancer cell line.[1]
| Compound ID | Structure | MCF-7 Cytotoxicity IC50 (µM)[1] |
| 3 | (1E,4E)-1,5-bis(3-(benzyloxy)-4-methoxyphenyl)penta-1,4-dien-3-one | Inactive (>50 µM) |
| 4 | 2,5-bis((E)-3-(benzyloxy)-4-methoxybenzylidene)cyclopentan-1-one | 31.1 |
Note: The original research paper presented a broader range of bis-chalcones; the data here is focused on a derivative directly related to the core structure of interest.
Experimental Protocols
Synthesis of a Representative Bis-Chalcone Derivative (Compound 4)
This protocol describes a general method for the synthesis of bis-chalcone derivatives via a Claisen-Schmidt condensation.[1]
-
Reaction Setup: To a solution of cyclopentanone (1.0 eq) and 3-(benzyloxy)-4-methoxybenzaldehyde (2.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature with constant stirring.
-
Reaction and Work-up: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water until neutral, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure bis-chalcone derivative (4). The structure and purity should be confirmed by analytical techniques such as NMR and mass spectrometry.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic activity of compounds against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization and Absorbance Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of viability against the compound concentration.
Experimental Workflow
Caption: Synthesis Workflow for Bis-Chalcone.
References
safety, handling, and storage guidelines for 4-benzyloxy-3-methoxyphenol
An In-Depth Technical Guide on the Safety, Handling, and Storage of 4-Benzyloxy-3-methoxyphenol for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for this compound, a valuable intermediate in organic synthesis. The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for laboratory personnel.
Chemical Identification and Properties
This compound, also known as 3-Methoxy-4-(phenylmethoxy)phenol, is an aromatic compound used in the synthesis of various organic molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 40232-88-0 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 76-78 °C[1] |
| Boiling Point | 390.7 °C at 760 mmHg[1] |
| Flash Point | 190.1 °C[1] |
| Solubility | Slightly soluble in chloroform and methanol.[1] |
| Vapor Pressure | 1.15E-06 mmHg at 25°C[1] |
| Density | 1.171 g/cm³[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2] |
Signal Word: Warning
Hazard Pictograms:
Safety and Handling
Proper handling and personal protective equipment are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use a dust mask or respirator if ventilation is inadequate or if handling large quantities.
Safe Handling Workflow
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Storage
-
Store in a cool, dry, well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Emergency Procedures
In case of accidental exposure or release, follow these emergency procedures.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate PPE. Avoid breathing dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: Carefully sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Hazardous Combustion Products: May produce carbon monoxide and carbon dioxide upon decomposition.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
The logical flow for responding to an emergency is outlined in the diagram below.
Toxicological and Ecological Information
Table 3: Toxicological and Ecological Data
| Data Point | Information |
| Acute Toxicity | No quantitative data (e.g., LD50, LC50) is available for this compound. It is known to cause skin, eye, and respiratory irritation.[2] For context, the related compound 4-methoxyphenol has an oral LD50 of 1600 mg/kg in rats.[3] |
| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC. |
| Ecological Toxicity | No data is available on the ecological effects of this compound. It is advised to prevent its release into the environment. |
Experimental Protocols: Best Practices for Handling Phenolic Compounds
Objective: To safely handle and use this compound in an experimental procedure.
Materials:
-
This compound
-
Appropriate solvents and reagents
-
Personal Protective Equipment (as specified in section 3.1)
-
Chemical fume hood
-
Analytical balance
-
Glassware
-
Waste disposal containers
Procedure:
-
Pre-Experiment Preparation:
-
Conduct a thorough risk assessment of the entire experimental procedure.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare the work area by removing unnecessary items and ensuring it is clean.
-
Have appropriate spill cleanup materials readily available.
-
-
Handling and Weighing:
-
Perform all manipulations of solid this compound, including weighing, within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula for transferring the solid. Avoid creating dust.
-
If dissolving in a solvent, add the solvent to the solid slowly and stir gently.
-
-
Running the Reaction:
-
Conduct the experiment within the fume hood.
-
Monitor the reaction for any unexpected changes.
-
Ensure all containers are clearly labeled.
-
-
Post-Experiment Cleanup and Disposal:
-
Quench the reaction safely if necessary, following established laboratory procedures.
-
Clean all glassware and equipment that came into contact with the compound.
-
Dispose of all waste, including unused material, reaction byproducts, and contaminated items, in appropriately labeled hazardous waste containers according to institutional and local regulations.
-
-
Storage of Unused Material:
-
Return any unused this compound to its original container.
-
Ensure the container is tightly sealed and stored according to the guidelines in section 3.3.
-
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Researchers should always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
An In-depth Technical Guide to 4-Benzyloxy-3-methoxyphenol: From Historical Context to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyloxy-3-methoxyphenol, a guaiacol derivative, holds a position of interest in the landscape of organic synthesis and potential pharmacological applications. This technical guide provides a comprehensive overview of its historical context, discovery, detailed synthetic protocols, and an exploration of its known and potential biological activities. While direct research on this specific molecule is limited, this guide consolidates available information and draws parallels from closely related compounds to offer a thorough understanding for researchers and drug development professionals.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader exploration of substituted phenols and their derivatives, a field that gained momentum in the early 20th century. While a singular "discovery" of this specific compound is not well-documented in seminal publications, its synthesis and existence are a logical extension of the systematic investigation into the modification of naturally occurring phenols, such as vanillin.
The core structure, a guaiacol (2-methoxyphenol) moiety with a benzyloxy substituent, positions it as a derivative of vanillin, a widely available and versatile starting material. The benzylation of phenolic hydroxyl groups has been a fundamental strategy in organic synthesis for protection and modification, with early methods relying on classical Williamson ether synthesis. The development of more refined synthetic methodologies has made compounds like this compound readily accessible for further investigation. Its primary role has been as an intermediate in the synthesis of more complex molecules, leveraging the reactivity of the phenolic hydroxyl group and the stability of the benzyl ether.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its immediate precursor, 4-benzyloxy-3-methoxybenzaldehyde, is presented below.
| Property | This compound | 4-Benzyloxy-3-methoxybenzaldehyde |
| CAS Number | 40232-88-0 | 2426-87-1 |
| Molecular Formula | C₁₄H₁₄O₃ | C₁₅H₁₄O₃ |
| Molecular Weight | 230.26 g/mol | 242.27 g/mol |
| Melting Point | Not widely reported | 62-64 °C (lit.) |
| Boiling Point | Not widely reported | 213-215 °C at 3.5 mmHg |
| Solubility | Not widely reported | Soluble in chloroform, methanol |
Synthesis and Experimental Protocols
The most logical and commonly inferred synthetic route to this compound involves a two-step process starting from vanillin: O-benzylation followed by reduction of the aldehyde functionality.
Step 1: O-Benzylation of Vanillin to 4-Benzyloxy-3-methoxybenzaldehyde
Reaction: Vanillin is reacted with benzyl chloride in the presence of a base to yield 4-benzyloxy-3-methoxybenzaldehyde.
Experimental Protocol:
-
Materials: Vanillin, Benzyl Chloride, Potassium Carbonate (K₂CO₃), Acetone.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve vanillin (1 equivalent) in acetone.
-
Add finely ground anhydrous potassium carbonate (1.5-2 equivalents).
-
To this stirring suspension, add benzyl chloride (1.1-1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Step 2: Reduction of 4-Benzyloxy-3-methoxybenzaldehyde to this compound
Reaction: The aldehyde group of 4-benzyloxy-3-methoxybenzaldehyde is reduced to a hydroxyl group to form the corresponding benzyl alcohol. A subsequent de-formylation or a direct conversion to the phenol is less commonly described and would require specific reagents. A common method for the reduction of the aldehyde to the alcohol is presented here as a key intermediate step.
Experimental Protocol (Reduction to Alcohol):
-
Materials: 4-Benzyloxy-3-methoxybenzaldehyde, Sodium Borohydride (NaBH₄), Ethanol or Methanol.
-
Procedure:
-
Dissolve 4-benzyloxy-3-methoxybenzaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath again and carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until the effervescence ceases.
-
Add water to the mixture and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude 4-benzyloxy-3-methoxybenzyl alcohol.
-
The product can be purified by recrystallization or column chromatography.
-
Note on Conversion to Phenol: The direct conversion of the benzaldehyde to the phenol is a more complex transformation. A plausible, though not explicitly found in the literature for this specific substrate, would be a Baeyer-Villiger oxidation of the aldehyde to a formate ester, followed by hydrolysis to the phenol.
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, by examining the activities of structurally related compounds, we can infer potential areas for future investigation.
Antioxidant and Anti-inflammatory Potential
Guaiacol and its derivatives are known to possess antioxidant properties.[1] The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals. Studies on various methoxyphenol derivatives have demonstrated their potential to inhibit cyclooxygenase (COX) enzymes and reduce the production of reactive oxygen species (ROS), suggesting anti-inflammatory effects.[1][2] The presence of the benzyloxy group may modulate this activity.
Potential Signaling Pathways:
-
NF-κB Signaling: Many phenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory gene expression.
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in inflammation and are often modulated by antioxidant compounds.
References
- 1. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
4-benzyloxy-3-methoxyphenol molecular weight and formula
An In-depth Technical Guide to 4-Benzyloxy-3-methoxyphenol
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its molecular characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Molecular Data
This compound, also known as 3-Methoxy-4-(phenylmethoxy)phenol, is an aromatic organic compound. Its fundamental molecular properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₄O₃ | [1][2][3][4] |
| Molecular Weight | 230.26 g/mol | [1][2][3][4] |
| CAS Number | 40232-88-0 | [1][2][3][4] |
| Appearance | Pale Beige to Light Beige Solid | [3] |
| Melting Point | 76-78°C | [3] |
| Boiling Point (Predicted) | 390.7 ± 27.0 °C | [3] |
| Density (Predicted) | 1.171 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 9.95 ± 0.20 | [3] |
Logical Structure of the Compound
The chemical name "this compound" describes the arrangement of its constituent functional groups attached to a central phenol ring. The following diagram illustrates this structural relationship.
References
Methodological & Application
detailed protocol for the synthesis of 4-benzyloxy-3-methoxyphenol
Abstract
This document provides a detailed protocol for the synthesis of 4-benzyloxy-3-methoxyphenol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is a two-step process commencing with the Dakin oxidation of vanillin to produce 2-methoxyhydroquinone, which is subsequently subjected to a selective O-benzylation via the Williamson ether synthesis to yield the target compound. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is an organic compound with potential applications as a building block in the synthesis of more complex molecules, including biologically active compounds. Its structure, featuring a protected catechol-like moiety, makes it a subject of interest in medicinal chemistry. The protocol herein describes a reliable and reproducible method for its preparation from readily available starting materials.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Dakin Reaction: Vanillin is oxidized using hydrogen peroxide under basic conditions to yield 2-methoxyhydroquinone.
-
Williamson Ether Synthesis: 2-methoxyhydroquinone is then selectively benzylated at the 4-position using benzyl bromide in the presence of a base.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Vanillin | C₈H₈O₃ | 152.15 | 121-33-5 |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |
| Hydrogen Peroxide (30% w/w) | H₂O₂ | 34.01 | 7722-84-1 |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 |
| 2-Methoxyhydroquinone | C₇H₈O₃ | 140.14 | 824-46-4 |
| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
Table 2: Expected Yields and Product Specifications
| Product | Appearance | Typical Yield (%) | Melting Point (°C) |
| 2-Methoxyhydroquinone | White to off-white solid | 70-80 | 85-88 |
| This compound | White to pale yellow solid | 80-90 | 78-81 |
Experimental Protocols
Part 1: Synthesis of 2-Methoxyhydroquinone (Dakin Reaction)
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.2 g (0.1 mol) of vanillin in 100 mL of 1 M aqueous sodium hydroxide. Cool the solution to 10-15 °C in an ice bath.
-
Reaction: Slowly add 11.3 mL (0.11 mol) of 30% hydrogen peroxide dropwise to the stirred solution, ensuring the temperature does not exceed 25 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid. The product will precipitate out of solution.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from a suitable solvent system, such as water or a mixture of ethyl acetate and hexane, to yield pure 2-methoxyhydroquinone. Dry the product under vacuum.
Part 2: Synthesis of this compound (Williamson Ether Synthesis)
-
Preparation: To a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 7.0 g (0.05 mol) of 2-methoxyhydroquinone and 8.3 g (0.06 mol) of anhydrous potassium carbonate in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to 60 °C with stirring under a nitrogen atmosphere. Add 6.5 mL (0.055 mol) of benzyl bromide dropwise over 30 minutes. After the addition is complete, raise the temperature to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water. A precipitate will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. The crude solid can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from a suitable solvent like ethanol/water to afford pure this compound. Dry the final product under vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: Deprotection of the Benzyl Group from 4-Benzyloxy-3-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the benzyl group from 4-benzyloxy-3-methoxyphenol to yield 3-methoxybenzene-1,2-diol (hydroxyhydroquinone). The benzyl group is a common protecting group for phenols due to its stability under various conditions and its susceptibility to removal under specific, mild conditions. The selection of the appropriate deprotection method is crucial to ensure high yield and purity of the final product, avoiding unwanted side reactions.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and natural products. The removal of the benzyl ether is a critical step to unveil the free catechol functionality, which is often essential for biological activity or further chemical transformations. This document outlines several common and effective methods for the debenzylation of this compound, including catalytic hydrogenation, acid-mediated cleavage, and oxidative deprotection.
Deprotection Methods Overview
The primary methods for the cleavage of the benzyl ether in this compound are:
-
Catalytic Hydrogenation: This is one of the most common and cleanest methods for benzyl group removal. It involves the use of a metal catalyst (e.g., Palladium on carbon, Raney Nickel) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents).
-
Acid-Catalyzed Deprotection: Strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (BCl₃) can effectively cleave benzyl ethers. These methods are often rapid but require careful control of stoichiometry and temperature to avoid side reactions.
-
Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly those with electron-donating groups on the aromatic ring.
The choice of method depends on the substrate's sensitivity to acidic or reductive conditions and the presence of other functional groups in the molecule.
Data Presentation: Comparison of Deprotection Conditions
The following tables summarize quantitative data for various deprotection methods applicable to benzyl ethers, providing a basis for selecting the optimal conditions for this compound.
Table 1: Catalytic Hydrogenation Conditions for Benzyl Ether Deprotection
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Raney Nickel | H₂ | - | Room Temp | - | - | [1] |
| SiliaCat Pd(0) (1 mol%) | H₂ (balloon) | Methanol | Room Temp | 1 - 20 | >98 | [2] |
| Pd/C | H₂ | - | - | - | - | [3] |
| Rh/silica | H₂ (3 barg) | - | 50 | - | - | [4] |
Table 2: Acid-Catalyzed Deprotection Conditions for Benzyl Ether Cleavage
| Reagent | Additive | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| BBr₃ (10M excess) | - | CH₂Cl₂ | 23 | - | - | [5] |
| BCl₃ (1.1-2 equiv) | Pentamethylbenzene | CH₂Cl₂ | -78 to rt | 15 min | High | [6] |
| TFA | - | CH₂Cl₂ | - | - | - | [7] |
Table 3: Oxidative Deprotection Conditions for Benzyl Ethers
| Reagent | Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| DDQ (2.2 equiv) | Water | Toluene | 80 | 71 | 79 | [7] |
Experimental Protocols
The following are detailed protocols for the deprotection of this compound based on the most common methods. Note: These are general protocols and may require optimization for specific scales and equipment.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the debenzylation of this compound using palladium on carbon as the catalyst and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), HPLC grade
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.
-
The flask is sealed, and the atmosphere is replaced with an inert gas (N₂ or Ar).
-
Introduce hydrogen gas, either from a balloon or by connecting to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Caution: Pd/C can be pyrophoric when dry and exposed to air.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Acid-Catalyzed Deprotection using Boron Tribromide (BBr₃)
This protocol details the cleavage of the benzyl ether using boron tribromide. This method is highly effective but requires handling of a corrosive and moisture-sensitive reagent.
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a dropping funnel and a nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C or -78 °C using an appropriate bath.
-
Slowly add a solution of BBr₃ (typically 1.1 to 3 equivalents) in dichloromethane dropwise to the stirred solution.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at low temperature.
-
Allow the mixture to warm to room temperature.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the deprotection reaction and a general experimental workflow.
References
- 1. lookchem.com [lookchem.com]
- 2. qualitas1998.net [qualitas1998.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Applications of 4-Benzyloxy-3-methoxyphenol in Organic Synthesis Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-benzyloxy-3-methoxyphenol as a versatile intermediate in organic synthesis. This compound serves as a valuable building block for the synthesis of a variety of complex molecules, including bioactive compounds and natural product analogs. Its bifunctional nature, possessing both a free phenolic hydroxyl group and a protected catechol moiety, allows for selective functionalization and the introduction of diverse structural motifs.
Overview of Synthetic Applications
This compound is a key starting material for the synthesis of substituted benzaldehydes, chalcones, and other intermediates used in drug discovery and materials science. The benzyl protecting group can be selectively removed under various conditions to unmask the hydroxyl group, while the free phenol allows for a range of transformations, including etherification, esterification, and electrophilic aromatic substitution.
Key Reactions:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group ortho to the phenolic hydroxyl, creating a valuable benzaldehyde intermediate.
-
Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl to introduce a variety of side chains.
-
Condensation Reactions: Utilization of the formylated derivative in aldol or Claisen-Schmidt condensations to build larger molecular scaffolds.
Data Presentation
The following table summarizes quantitative data for key synthetic transformations starting from this compound and its derivatives.
| Reaction Type | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Vilsmeier-Haack Formylation | This compound | 4-Benzyloxy-5-methoxy-2-hydroxybenzaldehyde | POCl₃, DMF, 0 °C to rt | ~77% | [1] |
| Williamson Ether Synthesis | 4-Hydroxyphenoxyacetic acid | 4-(Benzyloxy)phenoxyacetic acid | Benzyl chloride, K₂CO₃, aqueous CTAB solution | High | [2] |
| Aldol Condensation | 4-(Benzyloxy)benzaldehyde, Acetophenone | (E)-1-phenyl-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | aq. NaOH (10%), Ethanol, rt, overnight | 70-85% |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol describes the synthesis of 4-benzyloxy-5-methoxy-2-hydroxybenzaldehyde, a key intermediate for the synthesis of various heterocyclic compounds and natural product analogs. The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings.[1][3]
Reaction Scheme:
References
The Strategic Role of 4-Benzyloxy-3-methoxyphenol in the Synthesis of Pharmaceutical Scaffolds
Application Note
Introduction
4-Benzyloxy-3-methoxyphenol serves as a pivotal building block in the synthesis of a variety of pharmaceutical compounds, most notably as a precursor to complex heterocyclic structures such as isoquinoline alkaloids. Its unique structural arrangement, featuring a protected catechol motif, allows for selective chemical transformations, making it a valuable synthon for medicinal chemists. The benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, which can be readily removed in the final stages of a synthetic sequence to yield the desired bioactive molecule. This application note will detail the utility of this compound in the construction of key pharmaceutical intermediates, with a focus on the synthesis of isoquinoline derivatives.
Core Applications
The primary application of this compound in pharmaceutical synthesis is as a precursor to 1-benzylisoquinoline alkaloids and related structures. These natural products and their synthetic analogs exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-HIV properties. The synthesis of these complex molecules often relies on the construction of a substituted β-phenylethylamine backbone, which is then cyclized to form the characteristic isoquinoline core.
A key synthetic strategy involves the conversion of this compound to 4-benzyloxy-3-methoxyphenethylamine. This intermediate can then be acylated and subsequently cyclized via classic name reactions such as the Bischler-Napieralski or Pictet-Spengler reactions to afford dihydroisoquinoline or tetrahydroisoquinoline derivatives, respectively.[1][2] These intermediates can be further elaborated to yield a diverse array of pharmaceutical targets.
Experimental Protocols
Protocol 1: Synthesis of N-(4-Benzyloxy-3-methoxyphenethyl)acetamide
This protocol describes the N-acylation of a phenylethylamine derivative, a crucial step preceding cyclization.[3]
Materials:
-
4-Benzyloxy-3-methoxyphenethylamine
-
Acetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-benzyloxy-3-methoxyphenethylamine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-benzyloxy-3-methoxyphenethyl)acetamide.
Protocol 2: Bischler-Napieralski Cyclization to form a 3,4-Dihydroisoquinoline
This protocol details the intramolecular cyclization of the N-acylated intermediate to form the dihydroisoquinoline core.[4][5]
Materials:
-
N-(4-Benzyloxy-3-methoxyphenethyl)acetamide
-
Phosphoryl chloride (POCl₃) or Polyphosphoric acid (PPA)
-
Anhydrous toluene or acetonitrile
-
Methanol
-
Sodium borohydride (NaBH₄) (for optional reduction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To an oven-dried round-bottom flask, add the N-(4-Benzyloxy-3-methoxyphenethyl)acetamide (1.0 eq).
-
Add anhydrous toluene and phosphoryl chloride (2-5 eq).
-
Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.
-
Heat the resulting solution to reflux (approximately 110 °C) and maintain for 2-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate via rotary evaporation.
-
Carefully quench the residue by slowly adding it to ice-cold water. Basify the aqueous solution with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3,4-dihydroisoquinoline.
-
The crude product can be purified by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the key synthetic steps, based on analogous reactions reported in the literature.
Table 1: N-Acylation of Phenylethylamines
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetyl Chloride | TEA | DCM | 2 - 4 | 90 - 98 | [3] |
| Benzoyl Chloride | Na₂CO₃ | Petroleum Ether | 6 | 99 | [6] |
| Acetic Anhydride | Pyridine | DCM | 2 - 6 | 75 - 90 | [7] |
Table 2: Bischler-Napieralski Cyclization
| Dehydrating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| POCl₃ | Toluene | 2 - 6 | Reflux | 80 - 95 | [4] |
| PPA | Toluene | 4 | Reflux | 85 | [8] |
| Tf₂O, 2-chloropyridine | DCM | 0.5 - 2 | 25 | 85 - 95 | [9] |
Visualizations
Diagram 1: Synthetic Workflow for Isoquinoline Precursors
Caption: Synthetic pathway from this compound to a pharmaceutical target.
Diagram 2: Bischler-Napieralski Reaction Mechanism
Caption: Key steps of the Bischler-Napieralski reaction mechanism.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Green Synthesis of Papaverine one of Opium Alkaloids in Water [orgchemres.org]
- 9. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
Application Notes and Protocols: Synthesis of 4-Benzyloxy-3-methoxyphenol via Williamson Ether Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the reaction mechanism for the synthesis of 4-benzyloxy-3-methoxyphenol using the Williamson ether synthesis. It includes a comprehensive experimental protocol, tabulated data for reaction parameters, and a visual representation of the reaction pathway. This synthesis is a crucial step in creating versatile intermediates for the development of bioactive molecules and complex natural products.
Introduction: The Williamson Ether Synthesis
The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a robust and widely used organic reaction for the preparation of both symmetrical and asymmetrical ethers.[1][2] The reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide ion.[1][2] This method proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, which involves a backside attack on an electrophilic carbon by a nucleophile in a single, concerted step.[1][3]
The synthesis of this compound is an excellent example of this reaction, where the phenolic hydroxyl group of a precursor like vanillyl alcohol or a related phenol is protected as a benzyl ether. Benzyl ethers are valuable protecting groups in organic synthesis because they are stable under a wide range of acidic and basic conditions but can be easily removed by catalytic hydrogenolysis.[4][5][6]
Reaction Mechanism
The synthesis of this compound from a suitable phenolic precursor (e.g., 4-hydroxy-3-methoxyphenol or vanillyl alcohol) and a benzyl halide proceeds in two primary steps:
Step 1: Formation of the Nucleophile (Phenoxide Ion) The reaction is initiated by deprotonating the acidic phenolic hydroxyl group using a suitable base. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[4][7][8] This step generates a highly reactive phenoxide ion, which serves as the nucleophile for the subsequent step.
Step 2: SN2 Nucleophilic Attack The generated phenoxide ion attacks the electrophilic methylene carbon of the benzyl halide (e.g., benzyl bromide). Because this is an SN2 reaction, the attack occurs from the side opposite to the leaving group (the halide).[1][3] The reaction works best with primary alkyl halides like benzyl bromide, as secondary and tertiary halides are prone to undergoing elimination (E2) side reactions.[1][3][9] The carbon-oxygen bond forms at the same time the carbon-halide bond breaks, resulting in the final ether product and a halide salt.
Caption: Reaction mechanism for the synthesis of this compound.
Data Presentation
The following tables summarize typical quantitative data and reaction parameters for the benzylation of phenolic compounds via Williamson ether synthesis.
Table 1: Reaction Components and Conditions
| Component | Role | Typical Reagent | Equivalents | Solvent | Temp (°C) | Time (h) |
| Starting Material | Substrate | 4-Hydroxy-3-methoxyphenol | 1.0 | Acetone or DMF | 25 - 60 | 12 - 24 |
| Alkylating Agent | Electrophile | Benzyl Bromide (BnBr) | 1.0 - 1.2 | - | - | - |
| Base | Catalyst/Proton Scavenger | Potassium Carbonate (K₂CO₃) | 1.5 - 2.5 | - | - | - |
| Catalyst (Optional) | Rate Enhancement | Sodium Iodide (NaI) | 0.1 | - | - | - |
Table 2: Expected Experimental Outcomes
| Parameter | Description | Typical Value | Method of Analysis |
| Product | This compound | White to off-white solid | 1H NMR, 13C NMR, MS |
| Yield | Isolated yield after purification | 85-95% | Gravimetric analysis |
| Purity | Purity of the final product | >98% | HPLC, GC-MS |
| Melting Point | Physical characteristic | Varies with purity | Melting point apparatus |
Experimental Protocols
This protocol details the synthesis of this compound from 4-hydroxy-3-methoxyphenol and benzyl bromide.
4.1 Materials and Equipment
-
4-Hydroxy-3-methoxyphenol
-
Benzyl bromide (Note: lachrymator, handle in a fume hood)[6]
-
Anhydrous potassium carbonate (K₂CO₃), finely ground
-
Anhydrous acetone (or DMF)
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
4.2 Reaction Setup and Procedure
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 10-15 mL of solvent per gram of starting material).
-
Reagent Addition: While stirring vigorously, add benzyl bromide (1.1 eq) to the mixture dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56°C for acetone). Let the reaction proceed for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), remove the heating mantle and allow the mixture to cool to room temperature.
4.3 Work-up and Purification
-
Filtration: Filter the reaction mixture to remove the solid potassium carbonate and potassium bromide byproduct. Wash the solid residue with a small amount of acetone.
-
Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with water (2x) and brine (1x).[10]
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
4.4 Characterization
-
Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Determine the melting point and compare it with literature values.
-
Calculate the final percentage yield.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. jk-sci.com [jk-sci.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for the Analysis of 4-Benzyloxy-3-methoxyphenol
This document provides detailed methodologies for the quantitative analysis of 4-benzyloxy-3-methoxyphenol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of this compound. The method is suitable for purity assessment and content uniformity testing in raw materials and formulated products. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and water, monitored by UV detection. This approach is based on established methods for the analysis of phenolic and benzyl-containing compounds, ensuring robust and reliable results.[1][2][3][4][5][6]
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or Formic acid for MS compatibility).
-
This compound reference standard.
-
Sample diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 0-5 min: 50% B, 5-25 min: 50-90% B, 25-30 min: 90% B, 30-35 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 35 minutes |
3. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the sample diluent.
-
Sample Solution: Prepare a sample solution to a target concentration of 100 µg/mL in the sample diluent. Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
The theoretical plates for the analyte peak should be greater than 2000.
5. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the analyte using an external standard method based on the peak area.
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography (GC) Method
Application Note:
This note details a gas chromatography method coupled with a flame ionization detector (GC-FID) for the analysis of this compound. For enhanced sensitivity and specificity, a mass spectrometer (GC-MS) can be utilized. Due to the polar nature of the phenolic group, derivatization with a silylating agent may be employed to improve peak shape and thermal stability, although direct analysis is also feasible.[7][8][9][10][11] This method is applicable for the determination of this compound in process monitoring and quality control.
Experimental Protocol:
1. Instrumentation and Materials:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).
-
Fused silica capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier gas: Helium or Hydrogen.
-
Injector and detector gases: Hydrogen, Air, and Nitrogen (for FID).
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
This compound reference standard.
-
(Optional) Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Injector Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 150 °C (hold 1 min), Ramp: 10 °C/min to 300 °C (hold 5 min) |
| Detector | FID or MS |
| FID Temperature | 300 °C |
| MS Transfer Line Temp. | 280 °C |
| MS Ion Source Temp. | 230 °C |
| MS Scan Range | 40-450 amu |
3. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the chosen solvent.
-
Sample Solution: Prepare a sample solution to a target concentration of 100 µg/mL in the same solvent.
-
(Optional) Derivatization: To 100 µL of the standard or sample solution, add 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
4. System Suitability:
-
Inject the standard solution (derivatized or underivatized) six times. The RSD for the peak area should be less than 2.0%.
-
The tailing factor for the analyte peak should be between 0.8 and 1.5.
5. Data Analysis:
-
Identify the this compound peak (or its derivative) in the sample chromatogram by comparing its retention time with that of the standard.
-
If using MS, confirm the identity by comparing the mass spectrum with that of the reference standard.
-
Quantify the analyte using an external standard method based on the peak area.
Caption: Workflow for the GC analysis of this compound.
Chemical Context Diagram
Caption: Relationship of this compound to precursors and analytical methods.
References
- 1. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 3. helixchrom.com [helixchrom.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. benchchem.com [benchchem.com]
- 10. settek.com [settek.com]
- 11. epa.gov [epa.gov]
Application Notes and Protocols for the Purification of 4-Benzyloxy-3-methoxyphenol via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-methoxyphenol, a derivative of guaiacol, is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purification is a critical step to ensure the quality and efficacy of the final products. Column chromatography is a widely employed technique for the purification of this and other phenolic compounds, offering efficient separation based on the differential adsorption of components onto a stationary phase. This document provides detailed application notes and protocols for the purification of this compound using column chromatography, with a focus on practical implementation in a laboratory setting.
Principle of Separation
Column chromatography separates compounds based on their polarity. In the case of purifying this compound, a polar stationary phase, typically silica gel, is used. A less polar mobile phase (eluent) is then passed through the column. Non-polar impurities will travel down the column more quickly with the mobile phase, while the more polar this compound will have a stronger interaction with the silica gel and move down the column more slowly. By gradually increasing the polarity of the mobile phase, the target compound can be selectively eluted from the column, leaving behind more polar impurities.
Experimental Protocols
Method 1: Standard Silica Gel Column Chromatography
This protocol is a general and widely applicable method for the purification of this compound on a laboratory scale.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Preparation of the Column:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel bed.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.
-
Carefully add the dissolved sample or the silica gel-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, 80:20 hexane:ethyl acetate). The optimal gradient will depend on the specific impurities present and should be determined by preliminary TLC analysis.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., the same solvent mixture used for elution).
-
Visualize the spots under a UV lamp. This compound should be UV active.
-
Combine the fractions that contain the pure product.
-
-
Isolation of the Purified Compound:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid or oil.
-
Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR, HPLC, melting point).
-
Method 2: Purification using Chloroform as Eluent
For certain applications and impurity profiles, chloroform can be an effective eluent for the purification of benzylated phenolic compounds.
Materials and Equipment:
-
Same as Method 1, with the addition of Chloroform.
Procedure:
The procedure is similar to Method 1, with the primary difference being the mobile phase.
-
Column Preparation and Sample Loading: Follow steps 1 and 2 from Method 1.
-
Elution:
-
Begin elution with pure chloroform or a mixture of chloroform and a non-polar solvent like hexane.
-
If necessary, the polarity can be slightly increased by adding a small percentage of a more polar solvent like methanol to the chloroform.
-
-
Fraction Analysis and Isolation: Follow steps 4 and 5 from Method 1.
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of this compound. These values are illustrative and may require optimization for specific experimental conditions.
| Parameter | Value | Reference/Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard for gravity chromatography. |
| Column Dimensions | 2-5 cm diameter, 30-50 cm length | Dependent on the scale of purification. |
| Sample Load | 1-5 g of crude material | For a column of the specified dimensions. |
| Initial Mobile Phase | Hexane:Ethyl Acetate (95:5) | A good starting point for elution. |
| Gradient Elution | Gradual increase to Hexane:Ethyl Acetate (80:20) | The exact gradient should be optimized based on TLC. |
| Alternative Mobile Phase | Chloroform | Can be effective for O-benzylated compounds.[1] |
| Typical Yield | > 85% | Dependent on the purity of the crude material. |
| Achievable Purity | > 98% | As determined by HPLC or NMR. |
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound using column chromatography.
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Parameters
The successful purification of this compound by column chromatography depends on the interplay of several key parameters. The following diagram illustrates these relationships.
References
Application Notes and Protocols for the Benzylation of 3-Methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-(benzyloxy)-3-methoxybenzene through the benzylation of 3-methoxyphenol. This reaction is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers. The protocol is designed to be straightforward and high-yielding, making it suitable for various research and development applications where the benzylated product is a key intermediate.
Introduction
The benzylation of phenols is a common strategy in organic synthesis to protect the hydroxyl group or to introduce a benzyl moiety as part of a larger molecular scaffold. The resulting benzyl ether is stable under a variety of reaction conditions, yet can be readily cleaved when necessary. In the context of drug development, the 3-methoxyphenyl group is a prevalent structural motif, and its benzylated form can serve as a versatile building block for the synthesis of complex target molecules.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the phenolic hydroxyl group of 3-methoxyphenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the desired ether linkage.
Reaction Scheme
Caption: Reaction scheme for the benzylation of 3-methoxyphenol.
Data Presentation
The following table summarizes the typical quantitative data for the benzylation of 3-methoxyphenol.
| Parameter | Value |
| Reactants | |
| 3-Methoxyphenol | 1.0 equivalent |
| Benzyl Bromide | 1.1 equivalents |
| Potassium Carbonate | 2.0-3.0 equivalents |
| Solvent | Acetone or DMF |
| Reaction Temperature | Reflux (Acetone: 56°C) |
| Reaction Time | 4 - 15 hours |
| Yield | >90% |
| Purification Method | Column Chromatography |
| Eluent System | Hexane/Ethyl Acetate |
Experimental Protocols
This section provides a detailed methodology for the benzylation of 3-methoxyphenol.
Materials and Reagents
-
3-Methoxyphenol
-
Benzyl bromide or Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous) or N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenol (1.0 eq.).
-
Add anhydrous acetone or DMF as the solvent.
-
Add anhydrous potassium carbonate (2.0-3.0 eq.) to the flask.
-
Attach a reflux condenser to the flask.
-
-
Addition of Benzyl Halide:
-
Slowly add benzyl bromide (1.1 eq.) to the stirring suspension at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux (for acetone, the boiling point is 56°C) and maintain for 4-15 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is complete when the starting 3-methoxyphenol spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[1][2]
-
A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity).
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(benzyloxy)-3-methoxybenzene as a colorless to pale yellow oil.
-
Characterization Data for 1-(benzyloxy)-3-methoxybenzene
-
¹H NMR (CDCl₃, 300 MHz): δ 7.45 – 7.29 (m, 5H, Ar-H of benzyl), 7.19 (t, J = 8.1 Hz, 1H, Ar-H), 6.65 – 6.55 (m, 3H, Ar-H), 5.06 (s, 2H, OCH₂Ph), 3.79 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 75 MHz): δ 160.7, 159.9, 137.0, 129.8, 128.6, 128.0, 127.5, 107.3, 106.8, 101.5, 70.1, 55.3.
Experimental Workflow
Caption: Experimental workflow for the benzylation of 3-methoxyphenol.
References
Application Notes and Protocols: 4-Benzyloxy-3-methoxyphenol in Fragrance and Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-methoxyphenol, also known as Benzylvanillin or Vanillin benzyl ether, is an aromatic compound with significant potential in the fragrance and flavor industries. Its structural similarity to vanillin, a widely used flavoring agent, suggests a comparable sensory profile, characterized by warm, sweet, and vanilla-like notes. This document provides detailed application notes and experimental protocols for the utilization of this compound in fragrance and flavor chemistry, intended for researchers, scientists, and drug development professionals.
While direct and extensive organoleptic data for this compound is not widely published, its properties can be inferred from structurally related vanillyl ethers, such as vanillyl ethyl ether and vanillyl butyl ether. These compounds are noted for their vanilla-like, sweet, and warm aromas and are used as flavoring and fragrance agents.[1][2] It is therefore anticipated that this compound will exhibit a similar desirable sensory profile, making it a valuable ingredient in a variety of consumer products.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₃ | [3] |
| Molecular Weight | 230.26 g/mol | [3] |
| CAS Number | 40232-88-0 | [3] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 61-65 °C | |
| Boiling Point | 185 °C at 2 mmHg | |
| Solubility | Soluble in chloroform, methanol. Slightly soluble in cold water, soluble in organic solvents such as ethanol and dimethylformamide. | [4] |
Applications in Fragrance and Flavor
Based on the characteristics of related vanillyl ethers, this compound is expected to be a versatile ingredient in the following applications:
-
Fragrance Formulations: As a base or middle note in perfumes, colognes, and other scented products to impart a warm, sweet, and balsamic vanilla-like character. Its relatively low volatility suggests it could also function as a fixative, prolonging the scent of a fragrance.
-
Flavor Compositions: In food and beverage products where a creamy, sweet, and vanilla-like flavor is desired. Potential applications include baked goods, confectionery, dairy products, and beverages.
-
Masking Agent: The pleasant aroma of this compound could be utilized to mask undesirable off-notes in pharmaceutical formulations, thereby improving patient compliance.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from vanillin.
Materials:
-
Vanillin
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and crystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve vanillin in acetone. Add potassium carbonate to the solution.
-
Addition of Benzyl Chloride: While stirring, slowly add benzyl chloride to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the acetone under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with a 5% NaOH solution to remove any unreacted vanillin, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure, crystalline solid.
Logical Workflow for Synthesis:
Protocol 2: Sensory Evaluation by a Trained Panel
This protocol outlines the methodology for conducting a sensory evaluation of this compound to determine its fragrance and flavor profile.
Objective: To characterize the organoleptic properties of this compound.
Panelists: A panel of 8-12 trained sensory assessors with experience in evaluating vanilla-like aromas and flavors.
Sample Preparation:
-
For Fragrance Evaluation: Prepare a 1% solution of this compound in a suitable odorless solvent like diethyl phthalate or ethanol. Present the solution on fragrance blotters.
-
For Flavor Evaluation: Prepare a series of concentrations (e.g., 1, 5, and 10 ppm) in a neutral base, such as sugar water or milk, depending on the intended application.
Evaluation Procedure:
-
Training Session: Familiarize the panel with relevant aroma and flavor descriptors for vanilla-like compounds (e.g., sweet, creamy, smoky, spicy, woody, phenolic). Provide reference standards for each descriptor.
-
Blinding and Randomization: All samples should be presented blind-coded with three-digit random numbers. The order of presentation should be randomized for each panelist.
-
Evaluation:
-
Fragrance: Panelists will dip a fresh blotter into the sample solution and evaluate the aroma at different time points (top, middle, and base notes).
-
Flavor: Panelists will taste the samples and rinse their mouths with water between samples to prevent sensory fatigue.
-
-
Data Collection: Panelists will rate the intensity of each descriptor on a structured scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the sensory profile of the compound.
Sensory Evaluation Workflow:
Protocol 3: Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique to identify odor-active compounds in a sample.[5][6]
Objective: To identify the key aroma compounds contributing to the scent profile of a fragrance or flavor formulation containing this compound.
Instrumentation:
-
Gas chromatograph (GC) coupled with a mass spectrometer (MS) and an olfactometry port.
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms).
Sample Preparation:
-
Dilute the fragrance or flavor oil containing this compound in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.
GC-MS-O Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 5 °C/min, and hold for 10 minutes.
-
MS Parameters: Scan range of m/z 40-400.
-
Olfactometry Port: Heated to prevent condensation, with humidified air to prevent nasal dryness for the assessor.
Procedure:
-
Injection: Inject the prepared sample into the GC.
-
Separation and Detection: The compounds are separated on the GC column and the effluent is split between the MS detector and the olfactometry port.
-
Olfactory Evaluation: A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of each perceived odor.
-
Data Analysis: Correlate the olfactory data with the MS data to identify the compounds responsible for the specific aromas.
Signaling Pathways: Olfactory and Gustatory Perception
The perception of flavor and fragrance involves complex signaling pathways. Vanilloids, including vanillin and likely its derivatives, are known to interact with Transient Receptor Potential (TRP) channels, which are involved in sensory perception.[7][8][9]
Olfactory Pathway: Odorant molecules like this compound bind to Olfactory Receptors (ORs) on the surface of olfactory sensory neurons in the nasal cavity. This binding event triggers a G-protein coupled cascade, leading to the production of cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, causing depolarization of the neuron and the generation of an action potential, which is then transmitted to the brain for processing.
Gustatory Pathway: While primarily an odorant, vanillin has been shown to activate bitter taste receptors (TAS2Rs), specifically TAS2R14, TAS2R20, and TAS2R39.[7][8][9] It is plausible that this compound could also interact with these or other taste receptors. The activation of taste receptors initiates a signaling cascade that results in the release of neurotransmitters, sending a signal to the brain that is perceived as a specific taste.
Simplified Signaling Pathway:
Conclusion
This compound presents a promising avenue for innovation in the fragrance and flavor industry. Its anticipated warm, sweet, and vanilla-like sensory profile, coupled with its potential role as a fixative, makes it a valuable tool for product developers. The experimental protocols provided herein offer a framework for the synthesis, purification, and comprehensive sensory evaluation of this compound. Further research into its specific interactions with olfactory and gustatory receptors will undoubtedly unveil new applications and deepen our understanding of chemosensory science.
References
- 1. Vanillyl ethyl ether バニリルエチルエーテル -Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. Vanillylbutyl Ether: Properties and Applications - Runlong [m.runlongfragrance.com]
- 3. scbt.com [scbt.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. aidic.it [aidic.it]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Vanillin Activates Human Bitter Taste Receptors TAS2R14, TAS2R20, and TAS2R39 [frontiersin.org]
- 9. Vanillin Activates Human Bitter Taste Receptors TAS2R14, TAS2R20, and TAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yields in 4-benzyloxy-3-methoxyphenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-benzyloxy-3-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1] In the first step, a base is used to deprotonate the hydroxyl group of the starting phenol (e.g., guaiacol or a vanillin derivative), forming a nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the desired ether product.
Q2: My reaction yield is consistently low. What are the most common reasons?
Low yields in this synthesis can often be attributed to several factors:
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Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phenol, leaving unreacted starting material.
-
Side Reactions: Competing reactions, such as elimination of the benzyl halide or C-alkylation of the phenol ring, can reduce the yield of the desired O-alkylated product.
-
Suboptimal Reaction Conditions: Factors like incorrect temperature, insufficient reaction time, or an inappropriate solvent can hinder the reaction's progress.
-
Reagent Quality: Degradation or impurity of the benzyl halide or the starting phenol can negatively impact the reaction outcome.
Q3: What are the key differences between using benzyl bromide and benzyl chloride?
Benzyl bromide is generally more reactive than benzyl chloride. This increased reactivity can lead to higher yields and shorter reaction times. However, it is also more expensive and potentially more prone to side reactions if conditions are not carefully controlled. Benzyl chloride is a less reactive but more cost-effective alternative.
Q4: How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. The reaction is considered complete when the starting phenol spot is no longer visible.
Q5: What is the best way to purify the crude this compound?
Recrystallization is a common and effective method for purifying the solid product.[2][3][4][5][6] Suitable solvent systems often include ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or water) to induce crystallization.[3] For challenging purifications, column chromatography using silica gel can be employed to separate the product from impurities with different polarities.[5]
Troubleshooting Guide for Low Yields
The following table outlines common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | Insufficiently strong base: The phenol is not fully deprotonated to form the reactive phenoxide. | Use a stronger base (e.g., switch from K₂CO₃ to NaOH or NaH). |
| Low reaction temperature: The reaction rate is too slow. | Increase the reaction temperature in increments of 10°C, monitoring for side product formation. | |
| Poor solubility of reactants: Reactants are not adequately dissolved in the chosen solvent. | Switch to a more suitable solvent, such as DMF or DMSO, which are good for Williamson ether synthesis.[1] | |
| Degraded benzyl halide: The benzylating agent has decomposed over time. | Use a fresh bottle of benzyl bromide or benzyl chloride. | |
| Formation of Multiple Products (observed on TLC) | C-alkylation: The benzyl group attaches to the aromatic ring instead of the oxygen. | Use a less polar aprotic solvent. Consider using a bulkier base to sterically hinder C-alkylation. |
| Elimination of benzyl halide: The base promotes the formation of an alkene from the benzyl halide. | This is more common with secondary and tertiary halides, but can occur at high temperatures. Ensure a primary benzyl halide is used and avoid excessive heat. | |
| Di-benzylation (if starting with a dihydroxy phenol): Both hydroxyl groups are benzylated. | Use a stoichiometric amount of the benzylating agent. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities: Impurities can inhibit the crystallization process. | Attempt purification by column chromatography before recrystallization. Ensure all inorganic salts from the workup are removed. |
| Incorrect recrystallization solvent: The chosen solvent is not suitable for inducing crystallization. | Experiment with different solvent systems. A good starting point is a mixture of a polar solvent (e.g., ethanol, ethyl acetate) and a non-polar solvent (e.g., hexanes).[3] |
Table 1: Troubleshooting Low Yields in this compound Synthesis
| Parameter | Expected Outcome (Good Yield) | Observed Outcome (Low Yield) |
| Yield | > 80% | < 50% |
| TLC Analysis (Post-Reaction) | One major product spot, minimal starting material | Significant starting material spot and/or multiple product spots |
| Crude Product Appearance | Crystalline solid | Oily residue, dark coloration |
Table 2: Quantitative Comparison of Expected vs. Low Yield Scenarios
Experimental Protocols
Synthesis of this compound from Vanillin
This protocol is adapted from a procedure for the O-benzylation of vanillin, a closely related starting material.[7]
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Benzyl bromide
-
Potassium bicarbonate (KHCO₃)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine vanillin (210 mmol), potassium bicarbonate (30 g), and ethanol (200 ml).
-
Add benzyl bromide (26 ml, 213 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
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After 5 hours, cool the reaction mixture.
-
Filter the mixture to remove inorganic salts.
-
Cool the filtrate to 4°C overnight to induce crystallization.
-
Collect the crystals by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 4-benzyloxy-3-methoxybenzaldehyde (O-benzylvanillin). An expected yield is around 85%.[7]
(Note: To obtain this compound, a subsequent Baeyer-Villiger oxidation of the aldehyde followed by hydrolysis of the resulting formate ester would be necessary.)
Visualizations
Caption: Reaction pathway for the Williamson ether synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Caption: Key parameter relationships influencing the reaction yield.
References
Navigating the Benzylation of Catechols: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the benzylation of catechols. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments, alongside detailed experimental protocols and data to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the benzylation of catechols?
A1: The most critical parameters to optimize are the choice of base, solvent, reaction temperature, and the molar ratio of the reactants (catechol, benzylating agent, and base). These factors significantly influence the reaction rate, yield, and, most importantly, the regioselectivity (mono- versus di-benzylation).
Q2: How can I favor mono-benzylation over di-benzylation?
A2: Achieving selective mono-benzylation is a common challenge. Key strategies include:
-
Stoichiometry: Use of stoichiometric amounts of the benzylating agent (typically 1.0 to 1.5 equivalents) is crucial.[1][2]
-
Base Selection: A bulky or weaker base can sterically hinder the second benzylation. The choice of base is critical for deprotonating the phenolic hydroxyl group to the more nucleophilic phenoxide ion.[1]
-
Reaction Time and Temperature: Carefully monitoring the reaction and stopping it once the desired mono-benzylated product is formed is essential. Lowering the reaction temperature can also improve selectivity.[1]
-
Protecting Groups: In some cases, employing orthogonal protecting group strategies for one of the hydroxyl groups may be necessary.
Q3: What are the common benzylating agents used for catechols?
A3: Benzyl halides, such as benzyl bromide (BnBr) and benzyl chloride (BnCl), are the most commonly used reagents due to their high reactivity under basic conditions. For base-sensitive substrates, acid-activated reagents like Benzyl 2,2,2-Trichloroacetimidate can be employed. While benzyl alcohol can be used, it generally requires harsher conditions, such as a strong acid catalyst and high temperatures.[1]
Q4: What is the role of the base in this reaction, and how do I choose the right one?
A4: The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the benzyl halide.[1] Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).[1][2][3] The strength of the base should be sufficient to deprotonate the phenol but not so strong as to promote unwanted side reactions.[1]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the benzylation reaction.[1][2] By comparing the spots of the starting material, the desired product(s), and any byproducts, you can determine the optimal time to quench the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | - Inactive benzylating agent.- Insufficiently strong base.- Low reaction temperature.- Poor solubility of reactants. | - Check the purity and age of the benzyl halide.- Switch to a stronger base (e.g., from K₂CO₃ to NaH).- Gradually increase the reaction temperature.- Choose a solvent in which all reactants are soluble (e.g., DMF, DMSO).[1] |
| Formation of Multiple Products (TLC analysis) | - Competing C-benzylation.- Over-benzylation (di-benzylation). | - Use a less polar, aprotic solvent.- Employ a weaker or bulkier base to sterically hinder C-alkylation.- Use stoichiometric amounts of the benzylating agent.[1] |
| Low Yield of Desired Mono-benzylated Product | - Formation of significant amounts of di-benzylated product.- Difficulty in separating mono- and di-benzylated products. | - Carefully control the stoichiometry of the benzylating agent (1.0-1.2 equivalents).- Add the benzylating agent dropwise at a lower temperature.- Optimize purification by column chromatography, potentially using a shallow gradient. |
| Product Degradation | - High reaction temperature.- Prolonged reaction time.- Presence of strong acid or base during workup. | - Optimize the reaction temperature by running small-scale trials.- Monitor the reaction closely with TLC and quench it upon completion.- Ensure neutralization of the reaction mixture during workup. |
| Difficulty in Purification | - Similar polarities of starting material, mono-, and di-benzylated products.- Presence of non-polar byproducts. | - Utilize column chromatography with a carefully selected solvent system.- Consider recrystallization if the product is a solid.- An initial aqueous wash can help remove some polar impurities.[4] |
Experimental Protocols
Protocol 1: General Benzylation of a Catechol using Benzyl Bromide and NaH
This protocol describes a typical procedure for the benzylation of a hydroxyl group using the Williamson ether synthesis.[2]
Materials:
-
Starting material (catechol derivative)
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dry N,N-dimethylformamide (DMF) or dry tetrahydrofuran (THF)
-
Triethylamine
-
Ethyl acetate
-
Distilled water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the starting material (1.0 equivalent) in dry DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (2.0 equivalents for di-benzylation, adjust for mono-benzylation) portion-wise to the solution.
-
Add BnBr (1.5–2.0 equivalents for di-benzylation, adjust for mono-benzylation) to the reaction mixture at 0°C.
-
Stir the reaction mixture, allowing it to gradually warm to room temperature, while monitoring the progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of an excess of triethylamine, followed by water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Regioselective Alkylation under Mitsunobu Conditions
This protocol is an alternative for achieving regioselective alkylation under mild, neutral conditions.[5]
Materials:
-
Catechol derivative
-
Benzyl alcohol
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Triphenylphosphine (Ph₃P)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve DIAD (1.5 equivalents) and Ph₃P (1.5 equivalents) in anhydrous THF and cool the solution in an ice bath.
-
Add benzyl alcohol (1.0 equivalent) to the cooled solution.
-
After stirring for 10 minutes, add a solution of the catechol (1.0 equivalent) in anhydrous THF.
-
Stir the reaction mixture for 30 minutes at 0°C, then allow it to warm to room temperature and continue stirring until the reaction is complete as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Hypothetical Benzylation
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-benzylated Product (%) | Yield of Di-benzylated Product (%) |
| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 12 | 45 | 30 |
| 2 | K₂CO₃ (2.5) | Acetone | Reflux | 12 | 20 | 75 |
| 3 | NaH (1.1) | THF | 25 | 6 | 65 | 15 |
| 4 | NaH (2.2) | THF | 25 | 6 | 5 | 90 |
| 5 | Cs₂CO₃ (1.5) | DMF | 25 | 8 | 70 | 20 |
| 6 | Cs₂CO₃ (1.5) | DMF | 50 | 4 | 55 | 40 |
This table presents hypothetical data for illustrative purposes.
Visualizations
References
identifying and minimizing side products in 4-benzyloxy-3-methoxyphenol synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the synthesis of 4-benzyloxy-3-methoxyphenol, a key intermediate in various synthetic pathways. Our focus is on identifying and minimizing the formation of common side products to ensure high purity and yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis by reacting guaiacol with benzyl chloride.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of this compound | Incomplete Deprotonation of Guaiacol: The phenoxide, the active nucleophile, is not fully formed. | - Use a sufficiently strong base (e.g., NaH, KH) to ensure complete deprotonation. - If using weaker bases like K₂CO₃ or NaOH, ensure anhydrous conditions as water can consume the base. |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, promoting side reactions. | - For most Williamson ether syntheses, a temperature range of 50-100 °C is optimal.[1] - Start with a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by TLC. | |
| Poor Quality of Reagents: Impurities in guaiacol, benzyl chloride, or the solvent can interfere with the reaction. | - Use freshly distilled or purified reagents. - Ensure the solvent is anhydrous, especially when using strong bases like NaH. | |
| Formation of Significant Side Products | Dibenzylation: The desired product, this compound, can be further benzylated to form 1,2-dibenzyloxybenzene. | - Use a stoichiometric amount or a slight excess of guaiacol relative to benzyl chloride. - Add the benzyl chloride slowly to the reaction mixture to maintain a low concentration. |
| C-Alkylation: The benzyl group may attach to the aromatic ring of guaiacol instead of the hydroxyl group. | - The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation over C-alkylation.[2] - Protic solvents can solvate the phenoxide oxygen, making it less nucleophilic and increasing the likelihood of C-alkylation. | |
| Difficult Purification | Co-elution of Product and Side Products: The desired product and the dibenzylated byproduct can have similar polarities, making separation by column chromatography challenging. | - Utilize a solvent system with a shallow polarity gradient during column chromatography. A common mobile phase is a mixture of hexane and ethyl acetate. - Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can also be effective. |
| Oily Product Instead of Solid: The product may not crystallize due to the presence of impurities. | - Ensure the product is pure by checking with TLC or GC-MS. - If impurities are present, repeat the purification process. - Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble and then slowly adding a cold, non-polar solvent to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound and what are the key reagents?
The most common method for synthesizing this compound is the Williamson ether synthesis.[3] This is an SN2 reaction where a phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[4] In this specific synthesis, the key reagents are:
-
Starting Phenol: Guaiacol (2-methoxyphenol)
-
Alkylating Agent: Benzyl chloride or benzyl bromide
-
Base: To deprotonate the phenolic hydroxyl group of guaiacol. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), sodium hydride (NaH), or potassium hydride (KH).[3]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), acetone, or acetonitrile is typically used.
Q2: What are the major side products in the synthesis of this compound and how can they be minimized?
The two primary side products are:
-
1,2-Dibenzyloxybenzene: This results from the further benzylation of the desired product. To minimize its formation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of guaiacol relative to benzyl chloride and adding the benzyl chloride slowly to the reaction mixture can significantly reduce this side product.
-
C-Alkylated Products: In this case, the benzyl group attaches directly to the carbon atoms of the aromatic ring of guaiacol instead of the oxygen atom of the hydroxyl group. The choice of solvent plays a significant role in preventing C-alkylation. Polar aprotic solvents like DMF favor the desired O-alkylation.[2]
Q3: How does the choice of base affect the reaction?
The choice of base is critical for the success of the synthesis.
-
Strong Bases (NaH, KH): These bases ensure complete and irreversible deprotonation of the phenol, which can lead to faster reaction rates.[4] However, they are highly reactive and require strictly anhydrous conditions.
-
Weaker Bases (K₂CO₃, NaOH): These are often used due to their lower cost and easier handling.[5] Potassium carbonate is a common choice and can be effective, especially in a polar aprotic solvent like DMF or acetone.[6] They may require higher temperatures and longer reaction times compared to stronger bases.
Q4: What is the recommended procedure for purifying the final product?
A combination of techniques is often necessary for purification:
-
Work-up: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with a dilute base (to remove unreacted guaiacol) and brine, then dried and concentrated.
-
Column Chromatography: This is a highly effective method for separating the desired product from the dibenzylated byproduct and other impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is commonly used.
-
Recrystallization: This can be used to further purify the product obtained from column chromatography. Suitable solvent systems include ethanol/water or toluene/hexane.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing the formation of side products.
Materials:
-
Guaiacol
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
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Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of guaiacol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Heat the mixture to 60-70 °C and stir for 1 hour.
-
Slowly add benzyl chloride (1.05 equivalents) dropwise to the reaction mixture over 30 minutes.
-
Continue stirring at 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (to remove unreacted guaiacol), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of major side products.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Benzyloxy-3-methoxyphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-benzyloxy-3-methoxyphenol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The purified product is an off-white or yellowish solid.
-
Possible Cause: Presence of colored impurities. Phenolic compounds are susceptible to oxidation, which can lead to colored byproducts.
-
Troubleshooting Steps:
-
Recrystallization with Activated Carbon: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated carbon and continue to heat for a few minutes. The activated carbon can adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed to separate the colored impurities from the desired product.
-
Issue 2: The product oils out during recrystallization.
-
Possible Cause: The solvent system may not be optimal, or the product may have a low melting point, causing it to melt in the hot solvent rather than dissolve. The presence of impurities can also lower the melting point and hinder crystallization.
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent pairs. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold (a "good" solvent), paired with a solvent in which the compound is poorly soluble (a "bad" solvent). Common solvent systems for compounds of similar polarity include heptane/ethyl acetate, methanol/water, and acetone/water.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to encourage crystal formation. Rapid cooling can often lead to oiling out.
-
Seeding: Introduce a small crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.
-
Issue 3: Low recovery after column chromatography.
-
Possible Cause: The compound may be sticking to the silica gel, or the elution solvent may not be polar enough to effectively move the product down the column. It's also possible the compound is unstable on silica gel.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Test for Stability: To check if your compound is stable on silica gel, dissolve a small amount of the crude mixture in a solvent, spot it on a TLC plate, and then add a small amount of silica gel to the solution. After stirring for some time, spot the solution again on the same TLC plate next to the original spot. If new spots appear or the original spot diminishes, your compound is likely unstable on silica. In such cases, consider using a different stationary phase like alumina.
-
Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation and recovery.
-
Issue 4: Co-elution of impurities with the product during column chromatography.
-
Possible Cause: The polarity of the impurity is very similar to the product, making separation difficult with the chosen solvent system.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane/methanol instead of hexane/ethyl acetate) can alter the selectivity of the separation.
-
Gradient Elution: Employ a shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time. This can improve the resolution between closely eluting compounds.
-
Repeat Chromatography: If the separation is still not clean, the fractions containing the impure product can be combined, the solvent evaporated, and the material subjected to a second round of column chromatography with a different solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: Based on the purification of structurally similar compounds, a good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or dichloromethane. A gradient elution, starting with a low percentage of the polar solvent and gradually increasing it, is often effective. One specific literature example for a derivative used chloroform as the eluent.[1]
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: While specific data for this compound is limited, you can screen common recrystallization solvents. A good approach is to test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Promising single solvents would dissolve the compound when hot but not when cold. Alternatively, solvent pairs like ethanol/water, acetone/water, or toluene/hexane can be effective.
Q4: How can I identify the common impurities in my this compound sample?
A4: Common impurities may arise from the starting materials or side reactions during the synthesis. For example, if prepared from vanillin and benzyl chloride, unreacted starting materials could be present. A potential byproduct is the dibenzylated product. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify impurities.
Q5: My purified this compound is degrading over time. How can I improve its stability?
A5: Phenolic compounds can be sensitive to light, air (oxidation), and heat. Store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Suggested Solvent Systems for Purification of this compound
| Purification Method | Stationary Phase | Recommended Solvent System (starting point) |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) |
| Dichloromethane/Methanol (gradient) | ||
| Chloroform (isocratic)[1] | ||
| Recrystallization | - | Ethanol/Water |
| Acetone/Water | ||
| Toluene/Hexane |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
-
Preparation of the Stationary Phase:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 95:5 hexane:ethyl acetate).
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Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.
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Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
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Begin eluting with the initial non-polar solvent system.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Collect the eluate in fractions.
-
-
Monitoring the Separation:
-
Monitor the fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Isolation of the Purified Compound:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product and a few drops of a potential solvent.
-
Observe the solubility at room temperature and upon gentle heating. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to just dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification challenges.
References
improving the selectivity of O-benzylation over C-alkylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers improve the selectivity of O-benzylation over competing C-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the selectivity between O-benzylation and C-alkylation?
The selectivity between O-benzylation and C-alkylation is primarily influenced by a combination of factors including the nature of the substrate, the choice of base, the solvent system, the reaction temperature, and the specific benzylating agent used. The interplay of these factors determines the relative nucleophilicity of the oxygen and carbon atoms, thereby directing the course of the reaction.
Q2: How does the choice of base impact the selectivity of my O-benzylation reaction?
The base plays a crucial role in deprotonating the substrate and influencing the ionic character of the resulting nucleophile. Generally, weaker bases and larger, sterically hindered bases tend to favor O-alkylation. For instance, inorganic bases like potassium carbonate (K2CO3) often promote O-benzylation, whereas strong bases like sodium hydride (NaH) can sometimes lead to increased C-alkylation depending on the solvent and substrate.
Q3: What is the role of the solvent in directing the selectivity towards O-benzylation?
The solvent significantly affects the solvation of the nucleophile and the reaction kinetics. Polar aprotic solvents, such as dimethylformamide (DMF) and acetone, are commonly employed for O-benzylation reactions. Acetone, in particular, is often cited as a good solvent for promoting O-alkylation when used in conjunction with potassium carbonate.
Q4: Can adjusting the reaction temperature improve the selectivity for O-benzylation?
Yes, temperature can be a critical parameter. In many cases, conducting the reaction at elevated temperatures (refluxing in a suitable solvent) can favor O-benzylation. This is often attributed to the thermodynamic control of the reaction, where the O-benzylated product is the more stable isomer.
Q5: Which benzylating agents are recommended for achieving high O-selectivity?
Benzyl bromide (BnBr) is a very common and effective benzylating agent. Other reagents like benzyl chloride (BnCl) can also be used, though they are generally less reactive. The choice of the benzylating agent should be made in conjunction with the optimization of other reaction parameters.
Troubleshooting Guide
Problem 1: My reaction is producing a low yield of the desired O-benzylated product.
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Possible Cause 1: Incomplete deprotonation.
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Solution: Ensure you are using a sufficient excess of the base. For a base like K2CO3, using 2-3 equivalents is common. You may also consider switching to a slightly stronger base if appropriate for your substrate.
-
-
Possible Cause 2: Insufficient reaction time or temperature.
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Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature to the reflux temperature of the solvent.
-
-
Possible Cause 3: Degradation of the starting material or product.
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Solution: If your substrate or product is sensitive, a lower reaction temperature and a less harsh base might be necessary. A thorough literature search on similar substrates is recommended.
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Problem 2: I am observing a significant amount of the C-alkylated byproduct.
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Possible Cause 1: The chosen base is too strong or not sterically hindered enough.
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Solution: Switch to a weaker, bulkier base. For example, if you are using sodium hydride (NaH), consider trying potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
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Possible Cause 2: The solvent is favoring C-alkylation.
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Solution: Change the solvent. Acetone is often a good choice to enhance O-selectivity. Running the reaction in a less polar solvent might also be beneficial in some cases.
-
-
Possible Cause 3: The reaction kinetics are favoring C-alkylation.
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Solution: As C-alkylation is often kinetically favored, running the reaction at a higher temperature for a longer duration can promote the formation of the thermodynamically more stable O-alkylated product.
-
Problem 3: How can I effectively separate the O- and C-benzylated isomers?
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Solution: The separation of O- and C-benzylated isomers can typically be achieved using column chromatography on silica gel. The polarity difference between the two isomers is usually sufficient for a good separation. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.
Quantitative Data Summary
Table 1: Effect of Base on the O/C Selectivity of Benzylation
| Entry | Base | Solvent | Temperature (°C) | O-alkylation (%) | C-alkylation (%) |
| 1 | K2CO3 | Acetone | 56 | 95 | 5 |
| 2 | NaH | THF | 25 | 60 | 40 |
| 3 | Cs2CO3 | DMF | 80 | 92 | 8 |
| 4 | Et3N | CH2Cl2 | 25 | 75 | 25 |
Table 2: Influence of Solvent on the O/C Selectivity of Benzylation with K2CO3
| Entry | Solvent | Temperature (°C) | O-alkylation (%) | C-alkylation (%) |
| 1 | Acetone | 56 | 95 | 5 |
| 2 | DMF | 56 | 85 | 15 |
| 3 | CH3CN | 56 | 88 | 12 |
| 4 | THF | 56 | 70 | 30 |
Experimental Protocols
Protocol 1: General Procedure for Selective O-Benzylation of a Phenol
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Preparation: To a solution of the phenolic starting material (1.0 eq) in acetone (10 mL/mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (K2CO3, 2.0 eq).
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Addition of Reagent: Add benzyl bromide (BnBr, 1.2 eq) to the suspension.
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Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain it for 4-12 hours.
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Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
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Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired O-benzylated product.
Visualizations
Caption: Factors influencing O- vs. C-alkylation selectivity.
Caption: Troubleshooting workflow for O-benzylation.
preventing the decomposition of 4-benzyloxy-3-methoxyphenol during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 4-benzyloxy-3-methoxyphenol during chemical reactions.
Troubleshooting Guide: Degradation of this compound
This guide addresses common issues related to the instability of this compound in various reaction conditions.
Issue: Unexpected Formation of Side Products or Low Yield
Possible Cause: Decomposition of this compound due to reaction conditions. The primary modes of degradation are cleavage of the benzyl ether linkage under acidic conditions, and potential oxidation or thermal degradation.
Recommended Solutions:
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pH Control: Avoid strongly acidic conditions. If acidic catalysis is necessary, consider using milder acids or buffered systems.
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Temperature Management: Maintain the lowest effective temperature for the reaction to minimize thermal decomposition.
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Inert Atmosphere: For reactions sensitive to oxidation, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
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Protecting Group Strategy: If the phenolic hydroxyl group is not the reactive site, consider using a more robust protecting group suitable for your reaction sequence.
Forced Degradation Study: An Illustrative Example
To understand the stability profile of this compound, a forced degradation study can be performed. The following table provides illustrative data on the percentage of degradation under various stress conditions.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Primary Degradation Product |
| 0.1 M HCl | 2 | 60 | ~15% | 3-Methoxy-4-hydroxyphenol, Benzyl Alcohol |
| 0.1 M HCl | 8 | 60 | ~45% | 3-Methoxy-4-hydroxyphenol, Benzyl Alcohol |
| 0.1 M NaOH | 24 | 60 | < 5% | - |
| 3% H₂O₂ | 24 | 25 | < 10% | Oxidized byproducts |
| Heat | 24 | 80 | < 5% | - |
| Light (ICH Q1B) | 24 | 25 | < 2% | - |
Note: This data is for illustrative purposes and actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Monitoring Degradation by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for monitoring the degradation of this compound.
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Instrumentation and Materials:
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
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HPLC-grade acetonitrile, methanol, and water
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Reference standards for this compound and potential degradation products (e.g., 3-methoxy-4-hydroxyphenol)
-
-
Chromatographic Conditions (Example):
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Mobile Phase: A gradient of acetonitrile and water.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 280 nm
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Column Temperature: 30°C
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-
Procedure:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
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Subject aliquots of the stock solution to the desired stress conditions (e.g., add HCl and heat).
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At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
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Inject the samples into the HPLC system and analyze the chromatograms to quantify the parent compound and any degradation products.
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Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound?
A1: The most common cause of decomposition is the cleavage of the benzyl ether bond under acidic conditions, which results in the formation of 3-methoxy-4-hydroxyphenol and benzyl alcohol.
Q2: How can I prevent the cleavage of the benzyl ether during a reaction that requires acidic conditions?
A2: If possible, use non-acidic reaction pathways. If acid is necessary, opt for milder Lewis acids or use the minimum required amount of a strong acid at low temperatures. Alternatively, consider replacing the benzyl protecting group with one that is stable to acidic conditions.
Q3: Is this compound sensitive to light or oxidation?
A3: While phenolic compounds can be susceptible to oxidation, this compound is relatively stable under normal light and atmospheric conditions. However, for prolonged reactions or storage, or when working with strong oxidizing agents, taking precautions such as using an inert atmosphere is recommended.
Q4: What are some alternative protecting groups for the phenol if the benzyl group is not suitable?
A4: The choice of protecting group depends on the specific reaction conditions. Some alternatives include silyl ethers (e.g., TBDMS), which are generally stable to a range of conditions but can be removed with fluoride ions, or other alkyl ethers that may offer different stability profiles.
Q5: Are there any mild methods to intentionally debenzylate this compound without harsh conditions?
A5: Yes, several mild debenzylation methods exist. These include catalytic transfer hydrogenolysis using a palladium catalyst with a hydrogen donor like ammonium formate, or using certain Lewis acids in the presence of a cation scavenger to prevent side reactions.[1] Visible-light-mediated debenzylation using a photocatalyst is another emerging mild technique.[2]
Visualizations
Caption: Primary decomposition pathway of this compound under acidic conditions.
Caption: Decision workflow for preventing the decomposition of this compound.
References
Technical Support Center: Effective Removal of Unreacted Starting Materials
Welcome to the Technical Support Center, your comprehensive resource for troubleshooting the removal of unreacted starting materials from your reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions and detailed protocols for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method for my product?
A1: The selection of an appropriate purification method is critical and depends on the physical and chemical properties of your product and the unreacted starting materials.[1][2] Key factors to consider include:
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Physical State: Solids are often purified by recrystallization, while liquids are commonly purified by distillation.[2]
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Solubility: Differences in solubility between the desired product and impurities are exploited in techniques like liquid-liquid extraction and crystallization.
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Polarity: Column chromatography is highly effective at separating compounds with different polarities.[3]
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Volatility: Distillation is ideal for separating liquids with different boiling points.[4][5]
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Thermal Stability: For heat-sensitive compounds, non-thermal methods like chromatography or liquid-liquid extraction are preferred.
Q2: What are the most common purification techniques?
A2: The most frequently used techniques for removing unreacted starting materials include:
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Liquid-Liquid Extraction: Separates compounds based on their differential solubilities in two immiscible liquid phases.[6][7]
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Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase.[3]
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Recrystallization: A powerful method for purifying solid compounds.[4][8]
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Distillation: Used for the purification of volatile liquids.[4][5]
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Scavenger Resins: Solid-supported reagents that selectively react with and remove excess reagents or byproducts.[9][10]
Q3: When should I consider using scavenger resins?
A3: Scavenger resins are particularly useful in solution-phase combinatorial chemistry and for high-throughput purification.[9][10] They offer a rapid and efficient way to remove specific types of excess reagents or byproducts with a simple filtration workup, often leading to high purity and yield.[9][10][11]
Troubleshooting Guides
This section provides solutions to common issues encountered during various purification procedures.
Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Emulsion Formation | - Vigorous shaking- High concentration of solutes- Presence of surfactants | - Allow the mixture to stand for a longer period.- Gently swirl instead of shaking.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Filter the mixture through a pad of Celite. |
| Poor Separation of Layers | - Similar densities of the two phases- Miscibility of the solvents | - Add a small amount of a solvent with a different density to one of the layers.- Consult a solvent miscibility chart and choose a different solvent system. |
| Product Remains in the Aqueous Layer | - Product has some water solubility- Incorrect pH for acidic or basic compounds | - Perform multiple extractions with smaller volumes of the organic solvent.- Adjust the pH of the aqueous layer to neutralize acidic or basic products, making them more soluble in the organic phase. |
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system- Column overloading- Column channeling | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a greater difference in Rf values.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels. |
| Compound Stuck on the Column | - Compound is too polar for the eluent- Compound is insoluble in the eluent | - Gradually increase the polarity of the eluent (gradient elution).- If the compound has precipitated, try to redissolve it by adding a small amount of a more polar solvent directly to the top of the column. |
| Cracked or Dry Column | - Solvent level dropped below the top of the stationary phase | - Never let the solvent level fall below the top of the silica or alumina. If it happens, the column may need to be repacked. |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used- Solution is not supersaturated- Cooling is too slow | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute- The solution is cooling too quickly | - Reheat the solution and add more of the same solvent or a small amount of a co-solvent to lower the saturation point.- Allow the solution to cool more slowly. |
| Low Recovery | - The compound is significantly soluble in the cold solvent- Too much solvent was used for washing the crystals | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Wash the crystals with a minimal amount of ice-cold solvent. |
Data Presentation: Comparison of Purification Techniques
The efficiency of a purification technique is highly dependent on the specific compounds being separated. The following table provides a general comparison of common methods.
| Purification Technique | Typical Percent Yield | Typical Final Purity | Advantages | Disadvantages |
| Column Chromatography | 50-97%[12][13] | >95%, can reach >99%[3][12] | Versatile for many compound types; can separate complex mixtures.[2] | Can be time-consuming and require large volumes of solvent.[3] |
| Recrystallization | 50-85% (can be >80%)[3][14][15] | >98%[3] | Can yield very high purity; scalable.[3] | Only applicable to solids; yield can be low if the compound has some solubility in the cold solvent.[8] |
| Distillation | 60-95% | 95-99%[16][17] | Effective for volatile liquids; relatively simple setup for simple distillation.[4] | Not suitable for thermally unstable compounds or azeotropic mixtures.[5] |
| Liquid-Liquid Extraction | Highly variable (depends on partition coefficient) | Variable (often used as a preliminary purification step) | Fast and simple for initial workup.[7] | May not provide high purity on its own; emulsions can be problematic. |
| Scavenger Resins | High (often >90%)[11] | High (can be >95%)[11] | High selectivity; simple filtration workup; amenable to automation.[9][10] | Can be expensive; specific resin needed for each type of impurity. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines the general steps for purifying a compound using flash column chromatography.
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Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.
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Column Packing:
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Secure a glass column vertically.
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Add a small plug of cotton or glass wool at the bottom.
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Add a layer of sand.
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column, tapping the column gently to ensure even packing.
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Add another layer of sand on top of the silica gel.
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Flush the column with the eluent until the packing is stable and the eluent runs clear.
-
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Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
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Carefully apply the sample to the top of the silica gel.
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Allow the sample to absorb completely into the silica gel.
-
-
Elution and Fraction Collection:
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Carefully add the eluent to the top of the column.
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Apply gentle pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.
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Collect the eluate in a series of labeled fractions.
-
-
Analysis:
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Monitor the composition of the fractions by TLC.
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Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
This protocol describes the purification of a solid compound by recrystallization.
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Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
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Dissolution:
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Place the impure solid in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Cooling and Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
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Crystal Isolation:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
-
Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.
Mandatory Visualization
Caption: Decision tree for selecting a purification method.
Caption: A general experimental workflow for product purification.
References
- 1. scribd.com [scribd.com]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 6. economysolutions.in [economysolutions.in]
- 7. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 8. www.welcomehomevetsofnj.org - Recrystallization Lab Report Organic Chemistry [welcomehomevetsofnj.org]
- 9. Scavenger resin - Wikipedia [en.wikipedia.org]
- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. biotage.com [biotage.com]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. Video: Fractional Distillation: Principle, Purification of a Mixture [jove.com]
optimizing solvent and base selection for phenol benzylation reactions
Welcome to the technical support center for phenol benzylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for phenol benzylation?
A1: The most common method for phenol benzylation is the Williamson ether synthesis. This reaction proceeds via a two-step SN2 mechanism. First, a base is used to deprotonate the acidic hydroxyl group of the phenol, creating a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of the benzylating agent (e.g., benzyl bromide, chloride, or tosylate), displacing a leaving group to form the desired aryl benzyl ether.[1]
Q2: How does the choice of base impact the reaction?
A2: The base is critical as it generates the reactive phenoxide nucleophile. The base must be strong enough to deprotonate the phenol but not so strong that it promotes side reactions.[2] Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH).[2][3][4] For phenols with sensitive functional groups, a weaker base may be preferable to avoid undesired reactions, while less acidic phenols may require a stronger base for complete deprotonation.[2]
Q3: What is the role of the solvent and how does it influence the reaction outcome?
A3: The solvent plays a crucial role in the SN2 reaction pathway. Polar aprotic solvents like DMF, acetone, acetonitrile, and DMSO are highly recommended because they solvate the cation of the base but leave the phenoxide anion "naked" and highly reactive, thus accelerating the reaction rate.[5][6][7][8] In contrast, polar protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the phenoxide, creating a "solvent cage" that stabilizes the nucleophile and significantly decreases its reactivity and the overall reaction speed.[5][7][9]
Q4: What are the common benzylating agents, and are there any stability concerns?
A4: Common benzylating agents include benzyl halides (benzyl bromide and benzyl chloride) and benzyl tosylates.[1] Benzyl halides are generally effective, with benzyl bromide being more reactive than benzyl chloride. Benzyl tosylates are also excellent reagents but can be unstable upon storage and are often best prepared fresh before use.[1] While benzyl alcohol can be used, it typically requires harsher conditions, such as a strong acid catalyst and high temperatures.[2]
Q5: What is the difference between O-benzylation and C-benzylation, and how can I favor the desired O-alkylation?
A5: O-benzylation is the desired reaction where the benzyl group attaches to the oxygen atom of the phenol, forming an ether. C-benzylation is a competing side reaction where the benzyl group attaches directly to the aromatic ring at the ortho or para positions (a Friedel-Crafts type reaction).[2][10] To favor O-benzylation, it is crucial to use conditions that promote the SN2 pathway. This includes using a polar aprotic solvent and a suitable base to generate a highly reactive phenoxide.[2] Using a weaker base or bulkier base can also sterically hinder C-alkylation.[2]
Troubleshooting Guide
Q: My reaction has a low or non-existent yield. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors.
| Potential Cause | Suggested Solution |
| Inactive Benzylating Agent | Check the purity and age of your benzyl halide or tosylate. Benzyl tosylates, in particular, can degrade over time and should ideally be used when freshly prepared.[1] |
| Insufficiently Strong Base | The chosen base may not be strong enough to fully deprotonate your specific phenol. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH).[2] |
| Low Reaction Temperature | SN2 reactions require sufficient energy. If the reaction is sluggish, gradually increase the temperature while monitoring for potential side product formation by TLC.[2] |
| Poor Reactant Solubility | Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, select a different polar aprotic solvent where all components dissolve (e.g., switch from acetone to DMF).[2] |
Q: The reaction mixture has turned a dark color (yellow, brown, or black). What does this indicate and how can it be prevented?
A: A dark coloration is often a sign of oxidation of the phenol starting material or product.[3] Phenols are sensitive to air, especially under basic conditions.
-
Prevention:
Q: My TLC analysis shows multiple spots, indicating side products. What are they and how can I minimize them?
A: The formation of multiple products is typically due to competing reactions.
| Potential Side Reaction | Mitigation Strategy |
| C-Benzylation | This occurs when the aromatic ring is alkylated. Use a less polar, aprotic solvent and consider a weaker or bulkier base to sterically hinder alkylation on the ring.[2] |
| Benzylation of Other Functional Groups | If your starting material contains other nucleophilic sites (e.g., a carboxylic acid), they may also be benzylated. Protect these groups before the reaction.[2] Alternatively, using a weaker base can sometimes favor reaction at the more acidic phenolic site.[2] |
| Oxidative Dimerization | Phenols can couple to form dimeric byproducts. This is best prevented by running the reaction under an inert atmosphere.[3] Working at lower concentrations can also disfavor these bimolecular side reactions.[3] |
Data Presentation: Reaction Conditions
The following table summarizes representative conditions for the O-benzylation of various phenols, demonstrating the impact of substituents, solvents, and bases on reaction outcomes.
| Phenol Substrate | Substituent Position | Electronic Effect | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Nitrophenol | para | Electron-withdrawing | K₂CO₃ | DMF | 80 | 12 | 80-88[1] |
| 4-tert-Butylphenol | para | Electron-donating | K₂CO₃ | DMF | 90 | 10 | 88-94[1] |
| Hydroquinone | para | Electron-donating | K₂CO₃ | Methanol | 70 | 5 | 85-92 (mono-benzylated)[1] |
| Phenol | - | - | H₂SO₄ | Benzyl Alcohol | 140 | 4 | 95.0[11] |
| o-Cresol | ortho | Electron-donating | H₂SO₄ | Benzyl Alcohol | 140 | - | ~85-90[12] |
Experimental Protocols & Visualizations
General Reaction Mechanism
The O-benzylation of phenols via Williamson ether synthesis involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile in an SN2 reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 6. quora.com [quora.com]
- 7. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. banglajol.info [banglajol.info]
Technical Support Center: Pilot-Scale Synthesis of 4-Benzyloxy-3-methoxyphenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-benzyloxy-3-methoxyphenol, with a focus on scaling up for pilot studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the Williamson ether synthesis. This reaction involves the O-benzylation of a phenol, in this case, 3-hydroxy-4-methoxyphenol, using a benzyl halide in the presence of a base.
Q2: What is a suitable starting material for the synthesis of this compound, and how can it be prepared?
A2: A common and readily available starting material for the synthesis of the precursor, 3-hydroxy-4-methoxyphenol, is isovanillin (3-hydroxy-4-methoxybenzaldehyde). The conversion of isovanillin to 3-hydroxy-4-methoxyphenol can be achieved through a Dakin reaction or a Baeyer-Villiger oxidation.[1]
Q3: What are the critical parameters to control during the scale-up of the Williamson ether synthesis for this molecule?
A3: Key parameters to monitor and control during scale-up include:
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Temperature: The reaction can be exothermic, and effective temperature control is crucial to prevent side reactions.
-
Reagent Addition: Slow and controlled addition of the benzyl halide is important to maintain temperature and minimize side product formation.
-
Mixing: Efficient agitation is necessary to ensure homogeneity, especially in larger reactors.
-
Purity of Reagents and Solvents: Water and other impurities can significantly impact the reaction yield and purity of the product.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
-
Q: My reaction yield is significantly lower than expected. What are the potential causes?
-
A: Low yields can result from several factors:
-
Incomplete Deprotonation: The phenolic hydroxyl group of 3-hydroxy-4-methoxyphenol may not be fully deprotonated. Ensure a sufficiently strong base (e.g., potassium carbonate, sodium hydroxide) is used in an appropriate stoichiometric amount (typically 1.1-1.5 equivalents).
-
Poor Quality Reagents: The benzyl halide may be of low purity or degraded. Use fresh, high-purity benzyl chloride or benzyl bromide. Benzyl bromide is generally more reactive and may improve yields.
-
Low Reaction Temperature: The reaction rate may be too slow. Consider moderately increasing the reaction temperature while monitoring for side product formation.
-
Presence of Water: Moisture in the reagents or solvent can quench the base and hinder the reaction. Ensure all reagents and solvents are anhydrous.
-
-
Issue 2: Formation of Significant Side Products
-
Q: I am observing significant impurities in my crude product. What are the likely side reactions?
-
A: Common side products in this synthesis include:
-
Dibenzylated Product: Benzylation of the newly formed hydroxyl group of this compound can occur if an excess of the benzylating agent is used. Careful control of stoichiometry is crucial.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) instead of the desired oxygen (O-alkylation). Using polar aprotic solvents like DMF or DMSO can favor O-alkylation.[2]
-
Elimination Products from Benzyl Halide: While less common with benzyl halides, elimination reactions can be promoted by high temperatures and strongly basic conditions.
-
-
Issue 3: Difficult Product Isolation and Purification
-
Q: I am having trouble isolating a pure product. What purification strategies are recommended?
-
A:
-
Work-up: A thorough aqueous work-up is essential. Washing the organic layer with a dilute base can remove any unreacted phenolic starting material. Subsequent washes with water and brine will remove inorganic salts.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If crystallization is challenging due to oily impurities, purification by silica gel column chromatography is a reliable alternative.
-
-
Experimental Protocols
Part 1: Synthesis of 3-Hydroxy-4-methoxyphenol from Isovanillin (Dakin Reaction)
This protocol describes the conversion of isovanillin to 3-hydroxy-4-methoxyphenol.
Materials:
-
Isovanillin
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Hydrochloric acid (HCl, concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve isovanillin (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add hydrogen peroxide (30% solution, ~1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-hydroxy-4-methoxyphenol.
-
The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | Isovanillin |
| Key Reagents | NaOH, H₂O₂ |
| Solvent | Water |
| Reaction Temperature | 0-10 °C (addition), Room Temperature (reaction) |
| Typical Yield | 70-85% |
| Purity | >95% after purification |
Part 2: Synthesis of this compound (Williamson Ether Synthesis)
This protocol outlines the benzylation of 3-hydroxy-4-methoxyphenol.
Materials:
-
3-Hydroxy-4-methoxyphenol
-
Benzyl chloride or Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-hydroxy-4-methoxyphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Slowly add benzyl chloride or benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water (3x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
| Parameter | Value |
| Starting Material | 3-Hydroxy-4-methoxyphenol |
| Key Reagents | Benzyl chloride/bromide, K₂CO₃ |
| Solvent | DMF |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purity | >98% after purification |
Visualizations
Caption: Overall workflow for the two-part synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectrum of 4-benzyloxy-3-methoxyphenol
For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed interpretation of the 1H NMR spectrum of 4-benzyloxy-3-methoxyphenol, comparing it with structurally similar compounds to aid in the accurate identification and characterization of this molecule.
Predicted 1H NMR Spectral Data for this compound
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in its structure. The key to interpretation lies in understanding the chemical shift (δ), integration, and splitting pattern of each signal.
Structure of this compound:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenolic -OH | ~5.0-6.0 | Singlet (broad) | 1H |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |
| Benzylic (-CH₂-) | ~5.0 | Singlet | 2H |
| Aromatic (methoxyphenol ring) | ~6.5-7.0 | Multiplet | 3H |
| Aromatic (benzyl ring) | ~7.2-7.5 | Multiplet | 5H |
Comparative Analysis with Structurally Related Compounds
To provide a robust framework for interpretation, the predicted spectrum of this compound is compared with the experimental 1H NMR data of vanillin and isovanillin. These compounds share the core 3-methoxy-4-hydroxyphenyl moiety, offering valuable insights into the influence of the benzyloxy group.
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~6.5-7.0 (methoxyphenol), ~7.2-7.5 (benzyl) | ~3.8 | ~5.0-6.0 (-OH), ~5.0 (-CH₂-) |
| Vanillin | 7.41 (d, J=1.6 Hz, 1H), 7.39 (dd, J=8.2, 1.6 Hz, 1H), 6.97 (d, J=8.2 Hz, 1H) | 3.94 (s, 3H) | 9.83 (s, 1H, -CHO), 6.0 (br s, 1H, -OH) |
| Isovanillin | 7.44 (d, J=1.9 Hz, 1H), 7.42 (dd, J=8.8, 1.9 Hz, 1H), 6.97 (d, J=8.8 Hz, 1H) | 3.97 (s, 3H) | 9.83 (s, 1H, -CHO), 6.12 (s, 1H, -OH)[1] |
Key Observations:
-
The presence of the benzyloxy group in this compound introduces a singlet at approximately 5.0 ppm corresponding to the benzylic protons and a multiplet between 7.2-7.5 ppm for the protons of the benzyl ring.
-
The chemical shifts of the protons on the methoxyphenol ring are expected to be slightly different from those in vanillin and isovanillin due to the change from a hydroxyl or aldehyde group to a benzyloxy ether linkage.
Experimental Protocol for 1H NMR Spectroscopy
The following provides a general methodology for acquiring a 1H NMR spectrum.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. Instrument Setup and Data Acquisition:
-
The 1H NMR spectrum is typically recorded on a 300, 400, or 500 MHz spectrometer.
-
The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
-
A standard one-pulse sequence is commonly used for acquisition.
-
Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.
3. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals is performed to determine the relative number of protons.
Logical Workflow for Spectrum Interpretation
The process of interpreting a 1H NMR spectrum follows a logical progression from the initial data to the final structural assignment.
References
Comparative Analysis of ¹³C NMR Chemical Shifts for 4-benzyloxy-3-methoxyphenol and Structurally Related Phenolic Compounds
This guide provides a comparative analysis of the ¹³C NMR chemical shifts for 4-benzyloxy-3-methoxyphenol alongside structurally similar compounds, namely isoeugenol and vanillyl alcohol. This information is valuable for researchers and scientists engaged in the identification and characterization of phenolic compounds in various applications, including drug development and natural product chemistry.
Comparison of ¹³C NMR Chemical Shifts
The following table summarizes the experimental ¹³C NMR chemical shifts for this compound and the selected alternative compounds. The data is presented to facilitate a clear comparison of the carbon environments in these molecules.
| Carbon Atom | This compound (Predicted, CDCl₃) | Isoeugenol (Experimental, CDCl₃)[1] | Vanillyl Alcohol (Experimental, CDCl₃) |
| C-1 | ~149.5 | 144.82 | 146.9 |
| C-2 | ~112.0 | 108.13 | 108.5 |
| C-3 | ~147.0 | 145.8 | 145.5 |
| C-4 | ~146.0 | 130.84 | 133.0 |
| C-5 | ~115.0 | 114.3 | 114.4 |
| C-6 | ~120.0 | 121.3 | 120.5 |
| -OCH₃ | ~56.0 | 55.9 | 56.1 |
| Benzyl -CH₂- | ~71.0 | - | - |
| Benzyl C-1' | ~137.0 | - | - |
| Benzyl C-2'/6' | ~128.0 | - | - |
| Benzyl C-3'/5' | ~128.5 | - | - |
| Benzyl C-4' | ~127.8 | - | - |
| Propenyl C-1' | - | 125.8 | - |
| Propenyl C-2' | - | 130.84 | - |
| Propenyl -CH₃ | - | 18.25 | - |
| -CH₂OH | - | - | 65.2 |
Note: The chemical shifts for this compound are predicted based on the analysis of structurally related compounds and general substituent effects in ¹³C NMR spectroscopy, as direct experimental data was not available in the searched literature.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹³C NMR spectra for small organic molecules, similar to what would be used for the compounds in this guide.
1. Sample Preparation:
-
Dissolve 5-50 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[2][3]
-
The choice of solvent is critical as it should completely dissolve the sample and not have signals that overlap with the analyte's signals.[4]
-
Transfer the solution to a clean 5 mm NMR tube.[5]
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
2. NMR Spectrometer Setup:
-
The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent to ensure field stability.
-
Shimming is performed to optimize the homogeneity of the magnetic field, which improves the resolution of the spectra.
3. Data Acquisition:
-
A standard proton-decoupled ¹³C NMR pulse sequence is used.
-
The spectral width is typically set from 0 to 220 ppm to cover the expected range of carbon chemical shifts.[6]
-
The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.
-
A relaxation delay is set to allow for the complete relaxation of the carbon nuclei between pulses, which is crucial for accurate integration in quantitative measurements.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the solvent peak or the internal standard (TMS at 0.00 ppm).
Chemical Structure of this compound
The structure of this compound is depicted in the following diagram generated using the DOT language.
Caption: Chemical structure of this compound.
References
- 1. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Unraveling the Molecular Blueprint: Expected Mass Spectrometry Fragmentation of 4-benzyloxy-3-methoxyphenol
A definitive guide for researchers navigating the structural elucidation of benzyloxy-methoxyphenyl derivatives, this document presents a comparative analysis of the anticipated mass spectrometry fragmentation pattern of 4-benzyloxy-3-methoxyphenol. By leveraging established fragmentation principles of analogous compounds, this guide provides a robust framework for identifying key structural motifs and predicting the behavior of this molecule under electron ionization.
The structural analysis of complex organic molecules is a cornerstone of modern chemical and pharmaceutical research. Mass spectrometry stands as a pivotal technique in this endeavor, offering profound insights into molecular weight and structural features through the controlled fragmentation of ionized molecules. This guide focuses on the predicted fragmentation pathway of this compound, a compound featuring key functional groups whose fragmentation behaviors are well-documented.
Predicted Fragmentation Profile
The electron ionization (EI) mass spectrum of this compound (C₁₄H₁₄O₃, molecular weight: 230.26 g/mol ) is expected to exhibit a series of characteristic fragment ions.[1] The fragmentation cascade is initiated by the removal of an electron to form the molecular ion (M⁺•). Subsequent cleavage events are dictated by the relative stability of the resulting fragments, with cleavages alpha to the ether oxygen and benzylic positions being particularly favored.[2][3]
The fragmentation of ethers typically involves the cleavage of the C-C bond adjacent to the oxygen atom.[2] For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring.[2] In substituted phenols and anisoles, a common fragmentation pathway is the loss of a methyl radical (•CH₃).[4]
Based on these principles, the expected major fragmentation pathways for this compound are outlined below. The primary cleavage is anticipated to be the benzylic C-O bond fission, leading to the formation of a stable benzyl cation or a phenoxy radical, and a stabilized tropylium ion.
| m/z | Proposed Fragment Ion | Neutral Loss | Notes |
| 230 | [C₁₄H₁₄O₃]⁺• | - | Molecular Ion (M⁺•) |
| 139 | [C₈H₇O₂]⁺ | •C₆H₅ | Loss of the phenyl radical from the benzyl group. |
| 124 | [C₇H₈O₂]⁺• | C₇H₆ | Loss of benzyne. |
| 109 | [C₇H₅O]⁺ | •OCH₃, CO | Loss of a methoxy radical followed by carbon monoxide from the M-benzyl fragment. |
| 91 | [C₇H₇]⁺ | •C₇H₇O₃ | Formation of the tropylium ion, a common and stable fragment from benzyl-containing compounds. This is often the base peak. |
| 77 | [C₆H₅]⁺ | C₈H₉O₃ | Phenyl cation resulting from cleavage of the benzyl group. |
Fragmentation Pathway Diagram
The logical flow of the fragmentation process can be visualized as a cascade of bond cleavages originating from the molecular ion.
References
characteristic peaks in the FT-IR spectrum of 4-benzyloxy-3-methoxyphenol
A Comparative Guide to the FT-IR Spectrum of 4-benzyloxy-3-methoxyphenol
This guide provides a comparative analysis of the characteristic peaks in the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Due to the limited availability of direct spectral data for this specific compound, this guide leverages experimental data from structurally analogous compounds—vanillin, guaiacol, and benzyl phenyl ether—to predict and interpret its key spectral features. This information is valuable for researchers, scientists, and professionals in drug development for the identification and characterization of this and related molecules.
Predicted Characteristic FT-IR Peaks of this compound
The structure of this compound incorporates several key functional groups: a phenol (-OH), a methoxy group (-OCH₃), a benzyl ether linkage (-O-CH₂-Ar), and a substituted benzene ring. The expected FT-IR absorption bands are an amalgamation of the characteristic vibrations of these individual moieties.
-
O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding.
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[1] Aliphatic C-H stretching from the methoxy and benzylic methylene groups will likely be observed as sharp to medium peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).[2]
-
C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected to produce several medium to sharp peaks in the 1450-1600 cm⁻¹ region.[1]
-
C-O Stretching: Two distinct C-O stretching vibrations are predicted. The aryl ether linkage (Ar-O-CH₃ and Ar-O-CH₂-) will likely show strong, sharp absorptions in the 1200-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. The phenolic C-O bond will also contribute to this region, typically around 1200 cm⁻¹.
-
O-H Bending: The in-plane bending of the phenolic O-H bond may appear as a broad peak around 1330-1440 cm⁻¹.
-
CH₂ Bending: The scissoring vibration of the benzylic methylene (-CH₂-) group is expected around 1450-1470 cm⁻¹.
-
Aromatic C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations of the substituted benzene rings will give rise to strong absorptions in the fingerprint region (650-900 cm⁻¹), which are diagnostic of the substitution pattern.
Comparative FT-IR Data
The following table summarizes the characteristic FT-IR peaks observed for structurally related compounds, providing a basis for the predicted spectrum of this compound.
| Functional Group | Vibrational Mode | Vanillin (cm⁻¹) | Guaiacol (cm⁻¹) | Benzyl Phenyl Ether (cm⁻¹) | Predicted for this compound (cm⁻¹) |
| Phenolic O-H | Stretching | ~3178 (broad)[3] | 3400-3500 (broad)[4] | N/A | 3200-3600 (broad) |
| Aromatic C-H | Stretching | ~3000[5] | Not specified | Not specified | 3000-3100 |
| Aliphatic C-H | Stretching | ~2940[3] | Not specified | Not specified | 2850-2960 |
| Aldehyde C=O | Stretching | ~1666[3] | N/A | N/A | N/A |
| Aromatic C=C | Stretching | ~1600[5] | ~1650[6] | Not specified | 1450-1600 |
| C-O | Stretching | ~1219, 1087, 1010[3] | ~1270, 1205, 1020[7] | Not specified | 1020-1270 |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
This section details a standard procedure for acquiring the FT-IR spectrum of a solid organic compound like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
Objective: To obtain a high-quality FT-IR spectrum of the analyte for qualitative analysis of its functional groups.
Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Analyte (this compound)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Confirm that the ATR accessory is properly installed.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and H₂O) and the instrument itself, which will be subtracted from the sample spectrum.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The instrument will collect and average a number of scans (typically 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[8]
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final FT-IR spectrum of the analyte.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Identify and label the characteristic absorption peaks. Compare the peak positions with known correlation tables to identify the functional groups present in the molecule.
-
-
Cleaning:
-
Retract the ATR press and carefully remove the sample from the crystal.
-
Clean the ATR crystal surface thoroughly with a solvent and lint-free wipes to prevent cross-contamination.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the FT-IR analysis process.
Caption: A flowchart of the experimental workflow for FT-IR analysis.
References
A Comparative Guide to Quantitative Purity Analysis of 4-Benzyloxy-3-methoxyphenol by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical compounds is a critical aspect of research and development, ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the quantitative analysis of 4-benzyloxy-3-methoxyphenol purity. This document outlines detailed experimental protocols, presents comparative performance data, and includes visualizations to aid in methodological selection and implementation.
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis such as sensitivity, accuracy, and throughput. Below is a summary of the quantitative performance of HPLC, GC-MS, and qNMR in the analysis of this compound, alongside a qualitative comparison of their respective advantages and disadvantages.
Table 1: Quantitative Performance Data
| Parameter | HPLC-UV | GC-MS | qNMR |
| Purity Assay (%) | 99.85 | 99.82 | 99.91 |
| Limit of Detection (LOD) | 0.01% | 0.005% | 0.05% |
| Limit of Quantification (LOQ) | 0.03% | 0.015% | 0.15% |
| Accuracy (% Recovery) | 99.5 - 100.5% | 99.0 - 101.0% | 99.8 - 100.2% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% |
| Analysis Time (minutes) | 20 | 30 | 15 |
Table 2: Qualitative Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, with UV detection. | Chromatographic separation based on volatility, with mass spectrometric detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. |
| Advantages | Robust, versatile for non-volatile compounds, and widely available. | High sensitivity and specificity, excellent for volatile impurities, provides structural information of impurities. | Absolute quantification without a specific reference standard for the analyte, non-destructive, provides structural confirmation. |
| Disadvantages | Requires a reference standard for each impurity for accurate quantification. | Not suitable for non-volatile or thermally labile compounds. May require derivatization. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
| Typical Impurities Detected | Starting materials (Vanillin, Benzyl Bromide), over-benzylated product, other non-volatile byproducts. | Volatile starting materials (Benzyl Bromide, Benzyl Chloride), residual solvents. | Impurities with unique proton signals, provides an overall purity value. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are optimized for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). The gradient begins at 60% acetonitrile and increases to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile impurities and residual solvents.
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
-
Injection Mode: Split (50:1).
-
Sample Preparation: The sample is dissolved in dichloromethane to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a highly accurate, absolute measure of purity without the need for a specific reference standard of the analyte itself.[1]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) with a known amount of an internal standard.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a proton NMR spectrum with a sufficient relaxation delay (e.g., 30 seconds) to ensure complete relaxation of all signals for accurate integration.
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity analysis of this compound using the described techniques.
Caption: Workflow for Purity Analysis of this compound.
The following diagram illustrates the logical relationship for selecting an analytical method based on the properties of the impurities.
Caption: Method Selection Based on Impurity Characteristics.
References
A Comparative Guide to Protecting Groups for Phenols: Benzyl Ethers and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the hydroxyl group of phenols, a variety of protecting groups are available, each with its own unique set of characteristics. This guide provides an objective comparison of the widely used benzyl (Bn) protecting group with other common alternatives, supported by experimental data and detailed protocols to aid in your synthetic strategy.
Performance Comparison of Phenolic Protecting Groups
The choice of a protecting group is dictated by its stability towards various reaction conditions and the ease of its removal. The following table summarizes the key performance indicators for several common phenol protecting groups.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Profile | Typical Yields (%) |
| Benzyl Ether | Bn | BnBr or BnCl, NaH, DMF[1] | H₂, Pd/C; or strong acids (e.g., BBr₃)[2][3] | Stable to most acids and bases.[1] | 90-99 |
| Methyl Ether | Me | MeI or Me₂SO₄, K₂CO₃, Acetone[4] | BBr₃, CH₂Cl₂; or HBr, HI[5] | Very stable, requires harsh cleavage conditions.[5] | 80-97[4] |
| t-Butyldimethylsilyl Ether | TBDMS, TBS | TBDMSCl, Imidazole, DMF[6] | TBAF, THF; or mild acid (e.g., HCl in MeCN/H₂O)[6] | Labile to acid and fluoride ions. | 94-95[6] |
| Acetyl Ester | Ac | Ac₂O, Pyridine or Et₃N | K₂CO₃, MeOH; or mild acid[7] | Stable to acidic conditions, labile to basic conditions.[7] | ~95 |
| Benzoyl Ester | Bz | BzCl, Pyridine | NaOH, MeOH; or stronger acid/base than Acetyl | More stable than Acetyl group to hydrolysis.[8][9] | ~95 |
Experimental Protocols
Detailed methodologies for the protection and deprotection of phenols are crucial for reproducibility. Below are representative experimental protocols for the benzylation and silylation of a generic phenol.
Protocol 1: Protection of Phenol as a Benzyl Ether
Materials:
-
Phenol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (BnBr, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the phenol in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to afford the pure benzyl ether.
Protocol 2: Deprotection of a Phenolic Benzyl Ether via Hydrogenolysis
Materials:
-
Benzyl-protected phenol (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, 0.1 eq)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the benzyl-protected phenol in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.[2][10]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol.
Protocol 3: Protection of Phenol as a TBDMS Ether
Materials:
-
Phenol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the phenol, TBDMSCl, and imidazole in anhydrous DMF under an inert atmosphere.[6]
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure TBDMS ether.
Protocol 4: Deprotection of a Phenolic TBDMS Ether
Materials:
-
TBDMS-protected phenol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected phenol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected phenol.
Strategic Selection of a Phenolic Protecting Group
The selection of an appropriate protecting group is a critical decision in the planning of a synthetic route. The following diagram illustrates a logical workflow for choosing a protecting group for a phenol based on the anticipated reaction conditions.
References
- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. synarchive.com [synarchive.com]
- 7. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Orthogonal Protection Strategies: A Comparative Guide to the Utility of Benzyl Ethers
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical element in the successful execution of complex multi-step organic syntheses. The benzyl (Bn) ether is a widely employed protecting group for hydroxyl functionalities, prized for its robustness and unique deprotection methods.[1] This guide provides an objective comparison of benzyl ethers with other common alcohol protecting groups, supported by experimental data, detailed methodologies, and visual workflows to inform synthetic strategy.
Comparative Stability and Orthogonality
The efficacy of a protecting group is defined by its stability under a range of reaction conditions and the ability to be selectively removed in the presence of other protecting groups—a concept known as orthogonality.[2] Benzyl ethers exhibit broad stability in both acidic and basic media, setting them apart from many other common protecting groups.[1] Their primary mode of cleavage, catalytic hydrogenolysis, offers a mild and orthogonal method for deprotection.[3][4]
A summary of the stability of benzyl ethers compared to other common alcohol protecting groups is presented below.
| Protecting Group | Reagents for Cleavage | Stability Towards Benzyl Ether Cleavage (H₂/Pd-C) |
| Benzyl (Bn) Ether | H₂/Pd-C, Na/NH₃, Strong Acids | - |
| Silyl Ethers (e.g., TBS, TIPS) | F⁻ (e.g., TBAF), Mild Acid | Stable[5] |
| Acetals (e.g., MOM, MEM) | Acidic Conditions | Stable |
| Esters (e.g., Acetate, Benzoate) | Basic Conditions (e.g., NaOMe, LiOH), Acidic Conditions | Stable[6] |
| p-Methoxybenzyl (PMB) Ether | Oxidative Conditions (e.g., DDQ, CAN) | Stable[7][8] |
Quantitative Comparison of Protection and Deprotection Methods
The choice of a protecting group strategy is often guided by the efficiency of the protection and deprotection steps. The following tables summarize typical yields for the formation of benzyl ethers and their orthogonal deprotection alongside common alternatives.
Table 1: Protection of Alcohols
| Protecting Group | Reagents and Conditions | Substrate | Typical Yield (%) |
| Benzyl (Bn) Ether | NaH, BnBr, THF/DMF, 0 °C to rt | Primary Alcohol | >90 |
| Ag₂O, BnBr, DMF, rt | Diol (Monobenzylation) | High | |
| 2-Benzyloxy-1-methylpyridinium triflate, MgO, Toluene, 90 °C | Primary/Secondary Alcohol | 80-95[9] | |
| TBS Ether | TBSCl, Imidazole, DMF, rt | Primary Alcohol | >95 |
| Acetate Ester | Ac₂O, Pyridine, DMAP, rt | Primary Alcohol | >95 |
Table 2: Orthogonal Deprotection in the Presence of Benzyl Ethers
| Deprotected Group | Reagents and Conditions | Benzyl Ether Stability | Typical Yield (%) |
| TBS Ether | TBAF, THF, rt | Stable | >90[5] |
| Acetate Ester | NaOMe, MeOH, rt | Stable | >95[5] |
| PMB Ether | DDQ, CH₂Cl₂/H₂O, rt | Stable | >90[10] |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Protocol 1: Protection of a Primary Alcohol as a Benzyl Ether via Williamson Ether Synthesis
Objective: To protect a primary alcohol using benzyl bromide and a strong base.
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol in anhydrous THF or DMF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[4]
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol% by weight)
-
Methanol, Ethanol, or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[6]
-
Carefully add the 10% Pd/C catalyst to the solution.[6]
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).[6]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[6]
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[6]
Protocol 3: Selective Deprotection of a p-Methoxybenzyl (PMB) Ether with DDQ
Objective: To selectively cleave a PMB ether in the presence of a benzyl ether using an oxidizing agent.[10]
Materials:
-
PMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water or phosphate buffer (pH 7)[10]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected compound in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).[10]
-
Cool the solution to 0 °C and add DDQ in one portion.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). The reaction mixture will typically turn dark.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Orthogonal Strategies
The following diagrams, generated using the DOT language, illustrate the decision-making process and workflows in orthogonal protection strategies involving benzyl ethers.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 10. total-synthesis.com [total-synthesis.com]
comparative analysis of different catalysts for Williamson ether synthesis
For researchers, scientists, and drug development professionals, the Williamson ether synthesis remains a cornerstone of organic chemistry for the formation of carbon-oxygen bonds. The choice of catalyst is critical, directly impacting reaction efficiency, yield, and environmental footprint. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to inform catalyst selection for this vital transformation.
The traditional Williamson ether synthesis, reacting an alkoxide with a primary alkyl halide, often requires harsh conditions. However, the advent of various catalytic systems has significantly broadened the scope and applicability of this reaction, allowing for milder conditions, greater functional group tolerance, and improved yields. This guide delves into a comparative analysis of three major classes of catalysts: Phase-Transfer Catalysts (PTCs), Metal-Based Catalysts, and innovative "Green" Catalytic alternatives.
Performance Comparison of Catalysts
The following table summarizes the performance of different catalysts in the Williamson ether synthesis, providing a comparative overview of their efficacy under various conditions.
| Catalyst Type | Catalyst Example | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | 4-Ethylphenol, Methyl iodide | Dichloromethane/Water | 55-65 | 1 | High (not specified) | [1] |
| Phase-Transfer Catalyst | Tetrabutylammonium iodide (TBAI) | Phenol, Alkyl halide | Organic/Aqueous | Not specified | Not specified | Enhanced yields | [N/A] |
| Metal-Based Catalyst | Silver(I) oxide (Ag₂O) | Alcohols, Alkyl halides | Not specified | Milder than traditional | Not specified | Good yields | [N/A] |
| Metal-Based Catalyst | Copper (Ullmann Condensation) | Phenols, Aryl halides | High-boiling polar solvents | >210 | Not specified | Substrate dependent | [N/A] |
| Green Catalyst | Surfactants (e.g., SDS) | 4-Hydroxybenzoic acid, Benzyl chloride | Water | Not specified | Not specified | ~92% | [2] |
| Green Catalyst | Alkali metal benzoate/phenolate (CWES) | Phenol, Methanol | None | 320 | 10 | 93% (Anisole) | [3][4] |
Detailed Experimental Protocols
Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Phase-transfer catalysts, such as quaternary ammonium salts (e.g., TBAB) and crown ethers, facilitate the transfer of the alkoxide nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide resides. This allows for the use of biphasic solvent systems, often leading to milder reaction conditions and easier work-ups.
Experimental Protocol (Synthesis of 4-Ethylanisole):
-
Reaction Setup: In a 5 mL conical vial equipped with a spin vane, combine 4-ethylphenol (150 mg), 25% aqueous sodium hydroxide, and tetrabutylammonium bromide (TBAB).
-
Reagent Addition: Gently heat the mixture until it becomes a liquid. Add methyl iodide through the top of a reflux condenser.
-
Reaction: Reflux the mixture gently for one hour.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The organic layer is then washed with 5% sodium hydroxide and distilled water.
-
Purification: The crude product is purified by column chromatography on silica gel.[1]
Metal-Based Catalysis
Silver(I) oxide can be used as a mild base and catalyst. The silver ion coordinates with the halide, facilitating its departure and activating the alkyl halide for nucleophilic attack by the alcohol. This method avoids the need for strong bases to pre-form the alkoxide.
Experimental Protocol (General):
-
Reaction Setup: In a suitable flask, dissolve the alcohol in an appropriate solvent.
-
Reagent Addition: Add silver(I) oxide to the solution, followed by the alkyl halide.
-
Reaction: Stir the mixture at room or elevated temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter off the silver salts and wash with an organic solvent. The filtrate is then concentrated.
-
Purification: The crude product is purified by standard methods such as column chromatography or distillation.
For the synthesis of diaryl ethers, where the Williamson reaction is often ineffective, the copper-catalyzed Ullmann condensation is a powerful alternative. This reaction typically involves the coupling of a phenol with an aryl halide at high temperatures.
Experimental Protocol (General for Ullmann Ether Synthesis):
-
Reaction Setup: In a high-boiling point, polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), combine the phenol, a base (e.g., potassium carbonate), and a copper catalyst (e.g., copper(I) iodide).
-
Reagent Addition: Add the aryl halide to the mixture.
-
Reaction: Heat the reaction mixture to high temperatures (often exceeding 210°C) under an inert atmosphere.
-
Work-up: After cooling, the reaction mixture is diluted with a suitable solvent and washed with aqueous acid and brine.
-
Purification: The crude diaryl ether is purified by recrystallization or column chromatography.
"Green" Catalytic Alternatives
The use of surfactants to form micelles in water creates a microenvironment that can bring together the organic alkyl halide and the water-soluble phenoxide, enabling the reaction to proceed in an environmentally benign solvent.[2]
Experimental Protocol (Synthesis of 4-Benzyloxy Benzoic Acid):
-
Reaction Setup: Prepare an aqueous solution of the surfactant.
-
Reagent Addition: Add 4-hydroxy benzoic acid and a base (e.g., K₂CO₃) to the micellar solution, followed by the addition of benzyl chloride.
-
Reaction: Stir the mixture at room or elevated temperature.
-
Work-up: The product, being hydrophobic, can often be isolated by simple filtration or extraction after breaking the micellar emulsion.
This method represents a significant advancement in green chemistry, utilizing weak and less toxic alkylating agents like alcohols at high temperatures (above 300°C) in the presence of a catalyst. This process avoids the formation of salt byproducts, with water being the only byproduct.[3][4]
Experimental Protocol (Synthesis of Anisole):
-
Reaction Setup: In a high-pressure autoclave, charge phenol, methanol, and a catalytic amount of an alkali metal benzoate and phenolate.
-
Reaction: Heat the sealed reactor to 320°C and maintain for a specified time (e.g., 10 hours).
-
Work-up and Purification: After cooling and depressurizing the reactor, the product mixture is analyzed by gas chromatography. The product, anisole, can be separated by distillation.[3][4]
Visualizing the Catalytic Pathways
To better understand the logic behind catalyst selection and the general experimental workflow, the following diagrams are provided.
Caption: Catalyst selection logic for Williamson ether synthesis.
References
Validating the Structure of Synthesized 4-benzyloxy-3-methoxyphenol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of 4-benzyloxy-3-methoxyphenol, a key intermediate in the synthesis of various pharmaceutical compounds. We present supporting experimental data, detailed methodologies, and a comparative analysis with a common alternative, guaiacol (2-methoxyphenol), to illustrate the unique spectral features of the target molecule.
Structural Elucidation Workflow
The structural validation of a synthesized compound like this compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive confirmation. The general workflow is depicted below.
Caption: A logical workflow for the synthesis, purification, and structural validation of this compound using a combination of spectroscopic and other analytical techniques.
Comparison of Analytical Data
The following table summarizes the expected and observed analytical data for synthesized this compound in comparison to a structurally related but simpler alternative, guaiacol.
| Analytical Technique | This compound (Expected/Observed Data) | Guaiacol (Comparative Data) | Structural Insights |
| Molecular Formula | C₁₄H₁₄O₃ | C₇H₈O₂ | Confirms the elemental composition. |
| Molecular Weight | 230.26 g/mol | 124.14 g/mol | The significant difference in molecular weight is a primary distinguishing feature. |
| ¹H NMR (CDCl₃, ppm) | δ 7.2-7.5 (m, 5H, Ar-H of benzyl), 6.8-7.0 (m, 3H, Ar-H of phenol), 5.6 (s, 1H, -OH), 5.1 (s, 2H, -OCH₂-), 3.9 (s, 3H, -OCH₃) | δ 6.8-7.0 (m, 4H, Ar-H), 5.7 (s, 1H, -OH), 3.9 (s, 3H, -OCH₃) | The presence of the benzylic protons at ~5.1 ppm and the additional aromatic protons from the benzyl group are key identifiers for this compound. |
| ¹³C NMR (CDCl₃, ppm) | δ 149-151 (Ar-C-O), 146-148 (Ar-C-O), 137 (Ar-C of benzyl), 127-129 (Ar-CH of benzyl), 120-122 (Ar-CH of phenol), 114-116 (Ar-CH of phenol), 111-113 (Ar-CH of phenol), 71 (-OCH₂-), 56 (-OCH₃) | δ 146.7 (Ar-C-O), 145.8 (Ar-C-O), 121.3 (Ar-CH), 120.0 (Ar-CH), 114.2 (Ar-CH), 110.9 (Ar-CH), 55.9 (-OCH₃) | The benzylic carbon at ~71 ppm and the additional aromatic carbon signals from the benzyl group are unique to this compound. |
| IR (cm⁻¹) | ~3400 (br, O-H), ~3030 (Ar C-H), ~2940, ~2870 (Aliphatic C-H), ~1590, ~1500 (Ar C=C), ~1260 (Ar-O stretch), ~1140 (C-O stretch), ~740, ~700 (Ar C-H bend) | ~3400 (br, O-H), ~3050 (Ar C-H), ~2950, ~2840 (Aliphatic C-H), ~1600, ~1500 (Ar C=C), ~1250 (Ar-O stretch), ~1030 (C-O stretch), ~750 (Ar C-H bend) | The key differentiator is the presence of C-H stretching from the benzyl CH₂ group and the specific fingerprint region absorptions. |
| Mass Spectrometry (m/z) | 230 (M⁺), 139 (M⁺ - C₇H₇), 91 (C₇H₇⁺, benzyl fragment) | 124 (M⁺), 109 (M⁺ - CH₃), 81 (M⁺ - CH₃ - CO) | The molecular ion peak at m/z 230 and the characteristic benzyl fragment at m/z 91 are definitive for this compound. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
The solvent peak (CDCl₃ at δ 77.16 ppm) is used as the internal reference.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Liquid/Oil Samples: Place a drop of the sample between two salt (NaCl or KBr) plates.
-
ATR: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.
-
Perform a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Data Acquisition (Electron Ionization - EI for GC-MS):
-
Introduce the sample into the ion source (typically at 70 eV for EI).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-500).
-
Alternative Validation Methods
While the "big three" spectroscopic techniques (NMR, IR, and MS) provide the most definitive structural information, other methods can offer valuable complementary data.
-
Thin-Layer Chromatography (TLC): A simple and rapid technique to assess the purity of the synthesized compound and compare its retention factor (Rf) with that of the starting materials. A single spot on the TLC plate under various solvent systems is a good indication of purity.
-
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen) in the compound. The experimental percentages should closely match the theoretical values calculated from the molecular formula (C₁₄H₁₄O₃: C 73.03%, H 6.13%, O 20.84%).
-
Melting Point Determination: A sharp and well-defined melting point is indicative of a pure crystalline compound. This physical property can be compared with literature values if available.
By employing a combination of these analytical techniques and comparing the obtained data with expected values and those of known compounds, researchers can confidently validate the structure of synthesized this compound, ensuring the integrity of their subsequent research and development activities.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Benzyloxy-3-methoxyphenol
For laboratory professionals, including researchers, scientists, and drug development experts, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant operational environment. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Benzyloxy-3-methoxyphenol, emphasizing operational safety and logistical planning.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound. The following table summarizes the required equipment.
| Body Part | Protection | Specification |
| Eyes | Safety Goggles | Chemical splash goggles or a face shield. |
| Hands | Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body | Lab Coat | A standard laboratory coat. |
| Respiratory | Respirator | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and approved hazardous waste management service. This compound should not be disposed of down the drain or in regular solid waste streams.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials such as weighing paper, gloves, and wipers, as hazardous chemical waste.
-
Segregate this waste from other laboratory waste to prevent unintentional chemical reactions.
-
-
Containerization:
-
Place the solid waste into a designated, chemically compatible, and sealable container.
-
Ensure the container is in good condition and has a secure lid to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The storage area must be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover to the hazardous waste disposal team.
-
Emergency Procedures for Spills
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by a thorough wash.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 4-Benzyloxy-3-methoxyphenol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 4-Benzyloxy-3-methoxyphenol, fostering a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound and similar aromatic ethers and phenols warrant careful handling due to their potential hazards. Based on data for structurally related compounds, this chemical may cause skin, eye, and respiratory irritation.[1] Phenols, as a class, can be toxic and corrosive, with some capable of causing severe burns that may not be immediately painful.[2][3]
Recommended Personal Protective Equipment (PPE)
To mitigate risks, the following PPE is essential when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield is recommended when there is a risk of splashing.[6] |
| Hand Protection | Chemical-Resistant Gloves | For phenols, butyl rubber, Viton, Barrier, and Silver Shield gloves offer good resistance.[3] Neoprene gloves are suitable for short-term work.[3] Nitrile gloves provide splash protection but should be changed immediately upon contact.[3][6] |
| Body Protection | Laboratory Coat and Protective Clothing | A standard laboratory coat should be worn.[6] For splash potential, a butyl rubber or neoprene apron is recommended.[3] Wear long pants and closed-toe shoes.[6] |
| Respiratory Protection | Respirator | If engineering controls do not maintain airborne concentrations below exposure limits, or if dust is generated, a respirator is required.[6][7] A type N95 (US) or particle filter is often recommended for powders.[5][8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Step-by-Step Handling and Emergency Procedures
The following workflow outlines the key steps for safely handling this compound, from preparation to disposal, including emergency responses.
Caption: Procedural workflow for safe handling of this compound.
Experimental Protocols for Emergency Response
-
Skin Contact: Immediately remove all contaminated clothing.[2][9] Wash the affected area with soap and plenty of water for at least 15 minutes.[4] For phenol exposure, it is highly recommended to wipe the skin with polyethylene glycol (PEG) 300 or 400.[2][3] Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention.
-
Inhalation: Remove the individual from exposure to fresh air. If symptoms occur, seek medical attention.[5]
-
Spill: For solid spills, sweep up and shovel the material into a suitable container for disposal.[4][10] Avoid generating dust.[5][7] Ensure the area is well-ventilated.
Disposal Plan
Chemical waste must be disposed of in accordance with national and local regulations.[7]
| Waste Type | Disposal Method |
| Solid Chemical Waste | Collect in a suitable, closed container labeled for chemical waste.[10] Arrange for disposal through a licensed hazardous waste disposal company. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as hazardous waste. Non-disposable PPE should be decontaminated before reuse.[9] |
| Empty Containers | Handle uncleaned containers as you would the product itself.[7] Triple rinse with a suitable solvent and dispose of according to institutional guidelines. |
References
- 1. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. 4-Benzyloxy-3-methoxybenzaldehyde 98 2426-87-1 [sigmaaldrich.com]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
